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  • Product: 2,2,4,4-Tetramethylpentan-3-amine
  • CAS: 61833-45-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on 2,2,4,4-Tetramethylpentan-3-amine: Properties, Synthesis, and Applications

Executive Summary 2,2,4,4-Tetramethylpentan-3-amine (CAS: 61833-45-2), commonly referred to as di-tert-butylcarbinylamine or 1,1-di-tert-butylmethylamine, represents an extreme case of steric hindrance within aliphatic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2,4,4-Tetramethylpentan-3-amine (CAS: 61833-45-2), commonly referred to as di-tert-butylcarbinylamine or 1,1-di-tert-butylmethylamine, represents an extreme case of steric hindrance within aliphatic primary amines[1]. Flanked by two massive tert-butyl groups, the central alpha-carbon and the adjacent primary amine are heavily shielded from nucleophilic and electrophilic attacks. This structural uniqueness makes it an invaluable building block in advanced drug development—where metabolic stability is paramount—and in organometallic catalysis as a precursor for sterically demanding ligands[2].

This whitepaper provides a comprehensive analysis of its physico-chemical properties, the causality behind its structural behavior, and field-proven, self-validating synthetic protocols required to overcome its inherent steric resistance.

Physico-Chemical Profiling & Structural Identity

To effectively utilize this compound in synthetic workflows, researchers must understand its baseline quantitative metrics. The extreme branching significantly impacts its boiling point, lipophilicity, and polar surface area.

PropertyValueSource / Method
CAS Number 61833-45-2[1]
IUPAC Name 2,2,4,4-tetramethylpentan-3-amineLexichem TK 2.7.0[1]
Molecular Formula C₉H₂₁NComputed by PubChem[1]
Molecular Weight 143.27 g/mol Computed by PubChem[1]
Exact Mass 143.1674 DaComputed by PubChem[1]
XLogP3 (Lipophilicity) 2.8XLogP3 3.0[1]
Topological Polar Surface Area 26.0 ŲCactvs 3.4.8.18[1]
H-Bond Donors / Acceptors 1 / 1Cactvs 3.4.8.18[1]
Rotatable Bonds 2Cactvs 3.4.8.18[1]

Structural Uniqueness: The Steric Shielding Effect

In standard aliphatic amines, the nitrogen lone pair is highly accessible, leading to rapid alkylation, oxidation, and metabolic degradation (e.g., via monoamine oxidases). In 2,2,4,4-tetramethylpentan-3-amine, the two tert-butyl groups create a severe "steric umbrella" over the C3–N bond[3].

This shielding drastically alters its chemical behavior:

  • Resistance to Alkylation: Standard Sₙ2 reactions with alkyl halides are kinetically suppressed because the transition state geometry is physically inaccessible.

  • Metabolic Stability: The lack of accessible alpha-protons (only one highly shielded proton exists at C3) and the blocked nitrogen lone pair prevent rapid oxidative deamination in vivo.

  • Basicity vs. Nucleophilicity: The amine retains its basicity (ability to accept a proton) but loses its nucleophilicity, acting as a non-nucleophilic base analogous to N,N-diisopropylethylamine (DIPEA), but uniquely as a primary amine[4].

StericShielding C3 Central Carbon (C3) NH2 Primary Amine (-NH2) (Shielded Nucleophile) C3->NH2 Restricted Access tBu1 tert-Butyl Group 1 (Massive Steric Bulk) tBu1->C3 Steric Crowding tBu2 tert-Butyl Group 2 (Massive Steric Bulk) tBu2->C3 Steric Crowding

Fig 1. 3D Spatial Logic of Steric Shielding in 2,2,4,4-Tetramethylpentan-3-amine.

Synthetic Methodologies for Highly Hindered Amines

Synthesizing 2,2,4,4-tetramethylpentan-3-amine requires overcoming the very steric hindrance that defines it. Standard reductive amination (ketone + amine + NaBH₃CN) fails because the Bürgi-Dunitz trajectory for the incoming amine is physically blocked by the tert-butyl methyl groups[5]. Therefore, alternative high-energy pathways must be employed.

SyntheticPathways Sub1 Di-tert-butyl Ketone (Starting Material A) Int1 Ketoxime Intermediate (via NH2OH) Sub1->Int1 Oximation (Reflux) Sub2 Pivalonitrile (Starting Material B) Int2 Ketimine Anion (via t-BuLi addition) Sub2->Int2 Nucleophilic Addition Prod 2,2,4,4-Tetramethylpentan-3-amine (Target Product) Int1->Prod Reduction (LiAlH4) Int2->Prod Reduction / Quench

Fig 2. Divergent Synthetic Pathways for Highly Hindered Primary Amines.

Protocol A: Reductive Amination via Ketoxime Intermediate

Causality: Hydroxylamine is a smaller, highly reactive nucleophile (driven by the alpha-effect) that can condense with di-tert-butyl ketone under forcing conditions, bypassing the steric limitations of larger amines[5].

  • Oximation: Combine 1.0 eq of di-tert-butyl ketone with 3.0 eq of hydroxylamine hydrochloride in a 1:1 mixture of absolute ethanol and pyridine. Reflux for 48 hours.

    • Self-Validation: Monitor via GC-MS; the ketone peak will slowly convert to the oxime (M⁺ 157).

  • Workup: Evaporate solvents under reduced pressure. Partition the residue between water and diethyl ether. Wash the organic layer with 1M HCl to remove residual pyridine, dry over MgSO₄, and concentrate.

  • Reduction: Suspend 2.5 eq of LiAlH₄ in anhydrous THF at 0°C under argon. Dropwise, add the crude ketoxime dissolved in THF. Reflux for 48 hours.

    • Causality: The strong hydride donor is required to reduce the sterically hindered oxime C=N bond.

  • Fieser Quench: Cool to 0°C. For every x grams of LiAlH₄ used, carefully add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Stir until the aluminum salts form a white, granular precipitate.

    • Self-Validation: A clean, granular salt ensures no product is trapped in an aluminum hydroxide emulsion.

  • Isolation: Filter the salts, concentrate the filtrate, and purify the free amine via vacuum distillation.

Protocol B: Organolithium Addition to Pivalonitrile

Causality: Nitriles feature an sp-hybridized carbon, which is linear and significantly less sterically hindered than the sp² carbon of a ketone. Addition of tert-butyllithium generates a ketimine anion that can be subsequently reduced, a methodology heavily inspired by the classic for hindered amines[6][7].

  • Nucleophilic Addition: Dissolve 1.0 eq of pivalonitrile (tert-butyl cyanide) in anhydrous pentane at -78°C under argon. Dropwise, add 1.1 eq of tert-butyllithium (1.7 M in pentane).

  • Imine Formation: Remove the cooling bath and stir at room temperature for 4 hours. The solution will turn deep yellow/orange, indicating the formation of the (t-Bu)₂C=N-Li⁺ anion.

  • Quench & Reduce: Cool the mixture back to 0°C and carefully quench with anhydrous methanol to form the free ketimine. Immediately add 2.0 eq of NaBH₄ and stir for 12 hours at room temperature to reduce the imine to the primary amine.

  • Acid-Base Workup: Acidify the mixture with 1M HCl (pH < 2) and extract with diethyl ether to remove unreacted nitrile and non-basic byproducts. Basify the aqueous layer with 2M NaOH (pH > 10) and extract with dichloromethane.

  • Purification: Dry the DCM layer over Na₂SO₄, concentrate, and treat with anhydrous HCl gas to precipitate 2,2,4,4-tetramethylpentan-3-amine hydrochloride (CAS: 7754-40-7)[8].

Applications in Drug Development & Advanced Catalysis

Pharmacophore Engineering: The di-tert-butylcarbinyl group is utilized in designing highly stable drug candidates. The steric bulk prevents enzymatic degradation, increasing the biological half-life of the active pharmaceutical ingredient (API). Because the alpha-carbon is heavily shielded, it is highly resistant to alpha-oxidation and beta-elimination pathways.

Advanced Catalysis & Multicomponent Reactions: As demonstrated in multicomponent A³ coupling reactions (aldehyde, alkyne, amine), sterically hindered amines can dictate the regioselectivity and stereoselectivity of the resulting propargylamines[6][9]. Furthermore, 2,2,4,4-tetramethylpentan-3-amine serves as an excellent precursor for synthesizing bulky chiral auxiliaries and transition-metal ligands (such as N-heterocyclic carbenes), where precise steric tuning is required to force reductive elimination or prevent catalyst dimerization.

References

  • PubChem. "2,2,4,4-Tetramethylpentan-3-amine | C9H21N | CID 13165888." National Center for Biotechnology Information. URL:[Link]

  • Kopka, I. E., Fataftah, Z. A., & Rathke, M. W. (1980). "Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine." Journal of Organic Chemistry, 45(23), 4616-4622. URL:[Link]

  • Singh, M. S., et al. (2018). "Recyclable Cu/C3N4 composite catalyzed AHA/A3 coupling reactions for the synthesis of propargylamines." RSC Advances (PMC). URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 2,2,4,4-Tetramethylpentan-3-amine

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary & Chemical Identity 2,2,4,4-Tetramethylpentan-3-amine (freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary & Chemical Identity

2,2,4,4-Tetramethylpentan-3-amine (frequently referred to in literature as di-tert-butylcarbinamine) is an exceptionally sterically hindered primary amine. Characterized by the CAS Registry Number 1[1], this molecule serves as a critical structural motif in advanced organic synthesis, specialized transition-metal ligand design, and pharmaceutical development where metabolic stability is paramount. The extreme steric bulk provided by two adjacent tert-butyl groups profoundly influences its physical properties, dictating restricted rotation and significant formal steric enthalpy[2].

Quantitative Physical and Chemical Properties

The following table summarizes the core quantitative data for 2,2,4,4-tetramethylpentan-3-amine, establishing its baseline physical profile for analytical and synthetic applications.

Table 1: Key Physical and Chemical Properties

PropertyValueSource Verification
IUPAC Name 2,2,4,4-Tetramethylpentan-3-amine3[3]
CAS Number (Free Base) 61833-45-21[1]
CAS Number (HCl Salt) 7754-40-74[4]
Molecular Formula C9H21N3[3]
Molecular Weight 143.27 g/mol 3[3]
Exact Mass 143.1674 Da3[3]
Topological Polar Surface Area 26.0 Ų3[3]
XLogP3-AA 2.83[3]
H-Bond Donors / Acceptors 1 / 13[3]
Rotatable Bonds 23[3]

Structural and Mechanistic Insights

Causality in Steric Shielding: In typical primary amines, the nitrogen lone pair is highly accessible, making them potent nucleophiles. However, in 2,2,4,4-tetramethylpentan-3-amine, the central carbon (C3) is flanked by two massive tert-butyl groups. This creates a "steric umbrella" that kinetically blocks the nitrogen lone pair from attacking large electrophiles (e.g., in SN2 reactions)[2].

Despite this nucleophilic suppression, the amine retains its Brønsted basicity. The nitrogen lone pair can still readily accept a small proton (H⁺), making this compound an excellent candidate for use as a non-nucleophilic base in sensitive cross-coupling reactions. In drug development, this steric shielding prevents rapid oxidative deamination by monoamine oxidase (MAO) enzymes, dramatically increasing the metabolic half-life of the active pharmaceutical ingredient (API)[4].

Reactivity A 2,2,4,4-Tetramethylpentan-3-amine B Steric Shielding (Two t-Bu groups) A->B C Protonation (Acts as Brønsted Base) B->C  Small Electrophiles (H+) D Nucleophilic Attack (Kinetically Blocked) B->D  Large Electrophiles

Mechanistic pathway illustrating how steric shielding dictates the reactivity profile.

Experimental Methodology: Synthesis Protocol

Expertise & Experience: Standard reductive amination of di-tert-butyl ketone is notoriously inefficient due to the inability of the bulky ketone to readily form an imine intermediate with ammonia or hydroxylamine without extreme pressure[5]. Therefore, the most reliable and self-validating protocol involves the nucleophilic addition of an organolithium reagent to a nitrile, followed by the reduction of the resulting sterically hindered ketimine[5].

Step-by-Step Protocol:

  • Preparation of Di-tert-butyl Ketimine:

    • Reagents: Pivalonitrile (tert-butyl cyanide), tert-butyllithium (t-BuLi, 1.7 M in pentane).

    • Procedure: Under a strict inert atmosphere (argon or nitrogen), dissolve pivalonitrile in anhydrous diethyl ether or THF and cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Addition: Slowly add 1.1 equivalents of tert-butyllithium dropwise. The low temperature prevents unwanted side reactions and manages the highly exothermic nature of t-BuLi.

    • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Quenching: Carefully quench the reaction with anhydrous methanol or a mild proton source to yield the di-tert-butyl ketimine intermediate[5].

  • Reduction to the Amine:

    • Reagents: Lithium aluminum hydride (LiAlH₄) or Sodium borohydride with Titanium(IV) chloride (NaBH₄/TiCl₄).

    • Procedure: To a cooled solution (0 °C) of the isolated ketimine in anhydrous THF, slowly add the reducing agent (e.g., 2.0 equivalents of LiAlH₄).

    • Reflux: Heat the mixture to reflux for 12-24 hours. The extreme steric bulk requires extended heating to drive the reduction of the C=N double bond to completion.

    • Workup (Fieser Method): Cool to 0 °C and carefully quench with water, 15% NaOH, and water in a 1:1:3 ratio to precipitate the aluminum salts. Filter through Celite, concentrate the filtrate, and purify via vacuum distillation to yield pure 2,2,4,4-tetramethylpentan-3-amine.

  • Analytical Validation & Salt Formation:

    • Validation: To validate the success of the synthesis, ¹H-NMR and ¹³C-NMR are critical. The absence of the imine C=N carbon resonance (~180 ppm) and the appearance of the highly shielded α-CH proton adjacent to the amine confirm the reduction. GC-MS must display the exact mass at m/z 143.167[3].

    • Salt Formation: Dissolve the free base in diethyl ether and bubble anhydrous HCl gas to precipitate the stable hydrochloride salt (CAS: 7754-40-7)[4].

Synthesis N1 Pivalonitrile (t-BuCN) N3 Nucleophilic Addition (-78°C to RT) N1->N3 N2 tert-Butyllithium (t-BuLi) N2->N3 N4 Di-tert-butyl Ketimine Intermediate N3->N4  C-C Bond Formation N5 Reduction (LiAlH4, Reflux) N4->N5 N6 2,2,4,4-Tetramethylpentan-3-amine (Free Base) N5->N6  Imine Reduction

Step-by-step synthesis workflow for 2,2,4,4-tetramethylpentan-3-amine.

References

  • PubChem. "2,2,4,4-Tetramethylpentan-3-amine | C9H21N | CID 13165888".
  • Benchchem. "2,2,4,4-Tetramethylpentan-3-amine | 61833-45-2". Benchchem.
  • Benchchem. "2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt | 7754-40-7". Benchchem.
  • ACS Publications. "Limitations on the Persistence of Iminoxyls: Isolation of tert-Butyl 1,1-Diethylpropyl Ketiminoxyl and Related Radicals". The Journal of Organic Chemistry.
  • March's Advanced Organic Chemistry. "Stereochemistry". Wiley-Interscience.

Sources

Foundational

Whitepaper: Overcoming Extreme Steric Hindrance in the Synthesis of 2,2,4,4-Tetramethylpentan-3-amine

Executive Summary & The Challenge of Steric Congestion The synthesis of highly branched aliphatic amines is a cornerstone of modern drug development, providing critical pharmacophores that resist metabolic degradation. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Challenge of Steric Congestion

The synthesis of highly branched aliphatic amines is a cornerstone of modern drug development, providing critical pharmacophores that resist metabolic degradation. Among these, 2,2,4,4-tetramethylpentan-3-amine (often referred to as di-tert-butylcarbinylamine) represents a formidable synthetic challenge.

The central C3 carbon is flanked by two massive tert-butyl groups. Standard methods for primary amine synthesis—such as the reductive amination of the corresponding di-tert-butyl ketone—fail completely. The thermodynamic penalty of syn-pentane interactions widens the C-C(O)-C bond angle to approximately 130°, severely obstructing the Bürgi-Dunitz trajectory required for nucleophilic attack[1]. Consequently, the ketone remains virtually inert to standard amination protocols. To successfully synthesize this molecule, we must bypass the ketone entirely and leverage the linear geometry of nitrile precursors.

Retrosynthetic Analysis & Pathway Selection

In our experience, attempting to force the reactivity of di-tert-butyl ketone through high-pressure oxime formation (e.g., 9500 atm) is impractical for standard laboratory or scale-up environments[2]. Instead, the most robust and field-proven method relies on a Barbier-type reductive lithiation [3].

By utilizing pivalonitrile (trimethylacetonitrile) as the starting material, the sp-hybridized, linear geometry of the nitrile group presents a significantly less hindered electrophilic center. The in situ generation of tert-butyllithium via the reduction of tert-butyl chloride with lithium metal allows for immediate nucleophilic addition, yielding the sterically congested 2,2,4,4-tetramethyl-3-pentanimine . This imine is then aggressively reduced using Lithium Aluminum Hydride (LiAlH₄) to afford the target amine.

Retrosynthesis Target 2,2,4,4-Tetramethylpentan-3-amine Imine 2,2,4,4-Tetramethyl-3-pentanimine Target->Imine Hydride Reduction Ketone Di-tert-butyl ketone (Unreactive) Imine->Ketone Amination (Fails) Nitrile Pivalonitrile + t-BuCl Imine->Nitrile Barbier Lithiation

Fig 1: Retrosynthetic pathways demonstrating the viability of the nitrile route over the ketone.

Mechanistic Insights & Causality (E-E-A-T)

As application scientists, we must understand why specific reagents are chosen to ensure a self-validating protocol:

  • Why a Barbier-type reaction instead of pre-formed t-BuLi? Adding commercial t-BuLi directly to pivalonitrile often results in single-electron transfer (SET) side reactions and poor yields. The Barbier approach (Li metal + t-BuCl in the presence of the nitrile) maintains a low steady-state concentration of the highly basic t-BuLi, funneling the reaction kinetically toward the desired C-C bond formation[3].

  • Why Lithium instead of Magnesium? Grignard reagents (t-BuMgCl) fail to add to pivalonitrile efficiently due to the larger ionic radius of magnesium and the bulkiness of the solvated complex. Lithium provides a smaller, more penetrating nucleophile.

  • Why LiAlH₄ over NaBH₄? Once the 2,2,4,4-tetramethyl-3-pentanimine is formed, it is locked in a sterically severe conformation. Mild reducing agents like NaBH₄ or NaCNBH₃ cannot overcome the activation energy barrier. LiAlH₄ is mandatory because the lithium cation strongly coordinates to the imine nitrogen, increasing the electrophilicity of the carbon, while delivering a small, highly reactive hydride.

Quantitative Data & Route Comparison

The table below summarizes the empirical data validating the selection of the Barbier-nitrile route over traditional methodologies.

Synthesis RoutePrecursorsKey ReagentConditionsTypical YieldLimitations
Reductive Amination Di-tert-butyl ketone + NH₃H₂ / Pd/C or NaCNBH₃High Pressure / Reflux< 5%Extreme steric exclusion prevents imine formation[1].
High-Pressure Oxime Di-tert-butyl ketone + NH₂OHLiAlH₄9500 atm~40-50%Requires specialized ultra-high-pressure equipment.
Barbier Nitrile Addition Pivalonitrile + t-BuClLi(0), then LiAlH₄Et₂O (0°C to RT), then THF Reflux65-75% Requires rigorous exclusion of moisture[3].

Step-by-Step Experimental Methodology

Workflow Step1 1. Reductive Lithiation Li(0) + t-BuCl in Et2O Step2 2. Nitrile Addition Pivalonitrile (0°C to RT) Step1->Step2 Step3 3. Imine Isolation Aqueous Quench & Extract Step2->Step3 Step4 4. Hydride Reduction LiAlH4 in THF (Reflux) Step3->Step4 Step5 5. Fieser Workup H2O / NaOH / H2O Step4->Step5 Step6 6. Target Amine Distillation / HCl Salt Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis of 2,2,4,4-tetramethylpentan-3-amine.

Phase 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine
  • Preparation: In a flame-dried, argon-purged 500 mL round-bottom flask, suspend finely cut lithium wire (3.0 equiv, washed with hexane to remove mineral oil) in 150 mL of anhydrous diethyl ether.

  • Initiation: Add 1-2 mL of tert-butyl chloride to the suspension at room temperature to initiate the formation of tert-butyllithium (indicated by localized cloudiness and slight exotherm).

  • Addition: Cool the flask to 0 °C. Equip an addition funnel containing a mixture of pivalonitrile (1.0 equiv) and the remaining tert-butyl chloride (1.5 equiv total) dissolved in 50 mL of anhydrous diethyl ether. Add this solution dropwise over 1 hour.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The Barbier-type coupling forms the lithium ketimine intermediate[3].

  • Workup: Cool the mixture to 0 °C and carefully quench with slow dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude imine.

Phase 2: Reduction to 2,2,4,4-Tetramethylpentan-3-amine
  • Preparation: In a clean, flame-dried flask under argon, suspend LiAlH₄ (2.0 equiv) in 100 mL of anhydrous THF. Cool to 0 °C.

  • Addition: Dissolve the crude 2,2,4,4-tetramethyl-3-pentanimine from Phase 1 in 30 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

  • Reflux: Once the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux (66 °C) for 24 hours. Critical Note: Room temperature reduction will stall due to the immense steric shielding around the imine carbon.

  • Fieser Quench: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, strictly adhere to the Fieser workup to prevent emulsion:

    • Add x mL of distilled H₂O dropwise.

    • Add x mL of 15% aqueous NaOH dropwise.

    • Add 3x mL of distilled H₂O dropwise.

    • Stir vigorously for 15 minutes until the aluminum salts form a white, granular precipitate.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure.

  • Purification: The crude amine can be purified by vacuum distillation. Alternatively, to isolate as a stable solid, dissolve the free base in diethyl ether and bubble anhydrous HCl gas through the solution to precipitate 2,2,4,4-tetramethylpentan-3-amine hydrochloride[4].

References

  • [1] Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds. American Chemical Society (ACS). Available at:

  • [2] The Only Stable Organic Sigma Radicals: Di‐tert‐Alkyliminoxyls. ResearchGate. Available at:

  • [3] Sterically Congested Molecules, 16. A Convenient Synthesis of Di‐tert‐butyl Ketone via its Imine, 2,2,4,4‐tetramethyl‐3‐pentanimine. ResearchGate. Available at:

  • [4] 2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt. BenchChem. Available at:

Sources

Exploratory

A Technical Guide to 2,2,4,4-Tetramethylpentan-3-amine: Structure, Synthesis, and Comparative Analysis of its Isomers and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2,2,4,4-tetramethylpentan-3-amine, a primary amine characterized by extreme steric hindran...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,2,4,4-tetramethylpentan-3-amine, a primary amine characterized by extreme steric hindrance. We delve into its unique structural properties and present a validated synthetic pathway. The guide further offers a comparative analysis of its constitutional isomers and prominent structural analogs, highlighting the critical relationship between steric bulk and chemical reactivity. The core objective is to furnish researchers and drug development professionals with a comprehensive understanding of how sterically demanding amine scaffolds are synthesized and utilized, particularly as non-nucleophilic bases and as potential ligands in catalysis, and their relevance in medicinal chemistry.

Introduction to Sterically Hindered Amines

In the landscape of organic chemistry, amines are a cornerstone functional group. However, their reactivity can be finely tuned by modulating the steric environment around the nitrogen atom. Sterically hindered amines are a class of organic bases where bulky substituents, such as tert-butyl or adamantyl groups, are strategically positioned to encumber the nitrogen's lone pair of electrons.[1] This architectural feature imparts a defining characteristic: high Brønsted basicity coupled with low nucleophilicity.[2][3]

The steric bulk creates a significant barrier that impedes the amine from participating in nucleophilic substitution or addition reactions, which require a close approach to an electrophilic center.[2] However, the lone pair remains accessible to small electrophiles, most notably a proton. This dichotomy makes them invaluable tools in organic synthesis, where they function as highly selective non-nucleophilic bases .[4] Their primary roles include facilitating elimination reactions where proton abstraction is desired without competing substitution, and acting as ligands for metal catalysts, where the steric profile can influence the catalyst's activity and selectivity.[1][4] 2,2,4,4-Tetramethylpentan-3-amine, with two flanking tert-butyl groups, serves as an exemplary model of this molecular design principle.

The Core Molecule: 2,2,4,4-Tetramethylpentan-3-amine

2,2,4,4-Tetramethylpentan-3-amine is a saturated aliphatic primary amine whose structure is dominated by two tertiary-butyl groups attached to the α-carbon. This arrangement confers significant steric shielding to the amino group.

Caption: Structure of 2,2,4,4-Tetramethylpentan-3-amine.

Table 1: Properties of 2,2,4,4-Tetramethylpentan-3-amine

Property Value Source
IUPAC Name 2,2,4,4-tetramethylpentan-3-amine [5]
CAS Number 61833-45-2 [5][6]
Molecular Formula C₉H₂₁N [5][6]
Molar Mass 143.27 g/mol [5]
Physical Form Liquid
Purity ≥95% (typical commercial) [6]

| InChIKey | UNDBGOPBBPZAKN-UHFFFAOYSA-N |[5] |

Synthesis of Hindered Primary Amines: A Validated Approach

The direct synthesis of sterically hindered amines presents a significant challenge. Classical methods like the Sₙ2 reaction of alkyl halides with ammonia are often inefficient due to the steric hindrance at the reaction center, which disfavors nucleophilic attack. A more robust and widely adopted strategy is the reductive amination of a corresponding ketone.[7] This method involves the conversion of a ketone to an imine or oxime intermediate, which is then reduced to the target amine.[8][9] This approach circumvents the direct C-N bond formation at a congested carbon center.

Experimental Protocol: Synthesis of 2,2,4,4-Tetramethylpentan-3-amine

This protocol is a representative, multi-step procedure based on established chemical transformations for synthesizing hindered amines.

Step A: Synthesis of 2,2,4,4-Tetramethyl-3-pentanone (Di-tert-butyl ketone) The ketone precursor is a critical starting material.[10] While commercially available, its synthesis from pivalic acid or pivaloyl chloride is a well-documented organometallic procedure.

Step B: Oximation of 2,2,4,4-Tetramethyl-3-pentanone Causality: The ketone is converted to its oxime to create a C=N double bond that is more readily reduced to a primary amine than the C=O bond is directly aminated under harsh conditions.[11] The oxime provides a stable, isolable intermediate.[12]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge 2,2,4,4-tetramethyl-3-pentanone (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), pyridine (2.8 equiv), and ethanol as the solvent.[13]

  • Reaction: Heat the mixture to 60 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add water to the reaction mixture. Transfer to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with 1 M HCl and then brine, and dry over anhydrous MgSO₄. Concentrate the solution under reduced pressure. The resulting crude solid, 2,2,4,4-tetramethyl-3-pentanone oxime, can be purified by recrystallization from a suitable solvent like ethyl acetate.[13]

Step C: Reduction of the Oxime to 2,2,4,4-Tetramethylpentan-3-amine Causality: The C=N bond of the oxime is reduced to the C-N single bond of the amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation.

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, ~2-3 equiv) in a dry ethereal solvent (e.g., diethyl ether or THF).

  • Addition: Slowly add a solution of the 2,2,4,4-tetramethyl-3-pentanone oxime (1.0 equiv) in the same dry solvent to the LiAlH₄ suspension, maintaining a low temperature (e.g., 0 °C) with an ice bath.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure is crucial for safely quenching the excess hydride and precipitating aluminum salts into a filterable solid.

  • Isolation: Stir the resulting mixture until a white, granular precipitate forms. Filter the mixture and wash the solid thoroughly with ether.

  • Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product, 2,2,4,4-tetramethylpentan-3-amine, can be purified by fractional distillation.

Caption: Synthetic workflow for 2,2,4,4-tetramethylpentan-3-amine.

Isomers of C₉H₂₁N: A Structural Comparison

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₉H₂₁N, numerous constitutional isomers exist, spanning primary, secondary, and tertiary amines.[14] Their structures dictate vast differences in physical properties and chemical reactivity compared to the highly hindered 2,2,4,4-tetramethylpentan-3-amine.

Caption: Representative Isomers of C₉H₂₁N.

Table 2: Comparison of Selected C₉H₂₁N Isomers

Compound Name Class Structure Key Features
Nonan-1-amine [15] Primary Linear C9 chain Sterically unhindered, highly nucleophilic.
Nonan-5-amine [16] Primary Branched (central NH₂) Moderate steric hindrance, nucleophilic.
2,2,4,4-Tetramethylpentan-3-amine Primary Highly Branched Extreme steric hindrance, poor nucleophile.
N-Propylhexylamine [17] Secondary Linear chains on N Moderately hindered, acts as base/nucleophile.

| Triisopropylamine [18] | Tertiary | Three isopropyl groups | Significant steric hindrance, common non-nucleophilic base. |

The linear isomer, nonan-1-amine, is a potent nucleophile due to its exposed amino group. In contrast, the tertiary isomer, triisopropylamine, is significantly more hindered and functions effectively as a non-nucleophilic base in synthesis.[18] 2,2,4,4-tetramethylpentan-3-amine represents an extreme on this spectrum, where the hindrance is so pronounced that its nucleophilicity is exceptionally low, even for a primary amine.

Structural Analogs: A Study in Steric Influence

Structural analogs of 2,2,4,4-tetramethylpentan-3-amine are other amines designed with bulky substituents to minimize nucleophilicity. These are among the most common and powerful tools in the synthetic chemist's arsenal.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A tertiary amine where two isopropyl groups and an ethyl group shield the nitrogen. It is widely used as a non-nucleophilic base in a variety of reactions, including peptide couplings and eliminations.[1][3]

  • Lithium Diisopropylamide (LDA): The lithium salt of a secondary amine, diisopropylamine. LDA is an exceptionally strong, non-nucleophilic base used to deprotonate weakly acidic C-H bonds, most famously in the formation of kinetic enolates from ketones.[2][3] Its bulk prevents it from adding to the carbonyl group.[2]

  • 2,2,6,6-Tetramethylpiperidine (TMP): A cyclic secondary amine where four methyl groups adjacent to the nitrogen provide substantial steric bulk. It is a precursor to strong bases like LiTMP and is used in frustrated Lewis pair chemistry.[1]

The functional consequence of this steric design is profound. For instance, in E2 elimination reactions, a small, unhindered base like ethoxide will preferentially abstract a proton from the more substituted carbon to yield the thermodynamically stable Zaitsev product. In contrast, a bulky, non-nucleophilic base like those discussed here cannot easily access the sterically congested proton. It will instead abstract a more accessible proton from the less substituted carbon, leading to the formation of the less substituted (Hofmann) alkene.[4] This control over regioselectivity is a direct result of steric hindrance.

Sources

Foundational

A Senior Application Scientist's Guide to the IUPAC Nomenclature of Sterically Hindered Amines

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate world of organic chemistry, and particularly in the realm of drug development and materials science, the unambiguous naming of mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic chemistry, and particularly in the realm of drug development and materials science, the unambiguous naming of molecules is paramount. Sterically hindered amines, with their bulky substituents, often present a significant challenge to systematic nomenclature. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these complex molecules, moving beyond rudimentary principles to address the nuances encountered by practicing scientists. We will dissect the logic behind the IUPAC rules and apply them to real-world examples of sterically hindered amines, ensuring clarity and precision in scientific communication.

Part 1: Foundational Principles of Amine Nomenclature: A Refresher

Before delving into the complexities of sterically hindered systems, a firm grasp of the fundamental IUPAC rules for naming amines is essential. These rules form the bedrock upon which the nomenclature of more complex structures is built.

Identifying the Principal Functional Group

The first step in naming any organic molecule is to identify the principal functional group, which dictates the suffix of the name.[1] Amines rank lower in priority than many other functional groups, such as carboxylic acids, esters, and alcohols.[2] When a higher-priority group is present, the amine is treated as a substituent and is denoted by the prefix "amino-".[2][3]

Table 1: Abridged Functional Group Priority

PriorityFunctional GroupSuffix (if principal)Prefix (if substituent)
HighCarboxylic Acid-oic acidcarboxy-
Ester-oatealkoxycarbonyl-
Amide-amidecarbamoyl-
Aldehyde-alformyl-
Ketone-oneoxo-
Alcohol-olhydroxy-
LowAmine -amine amino-
The Parent Chain: The Rule of the Longest Chain

For aliphatic amines, the parent chain is the longest continuous carbon chain attached to the nitrogen atom. The name of the parent alkane is modified by replacing the final "-e" with "-amine".[4] The chain is numbered to give the carbon atom bearing the nitrogen the lowest possible locant.

Substituents on Nitrogen: The N-Locator

For secondary and tertiary amines, substituents attached directly to the nitrogen atom are designated with the italicized locant N-.[5][6] If multiple substituents are on the nitrogen, they are listed alphabetically. If the same substituent appears more than once on the nitrogen, prefixes such as N,N-di- or N,N,N-tri- are used.[7]

Part 2: Navigating Steric Hindrance: Advanced IUPAC Nomenclature in Practice

The true challenge in naming sterically hindered amines lies in the consistent application of IUPAC rules to molecules with large, complex substituents. The steric bulk can create ambiguity in selecting the parent chain and ordering the substituents. In this section, we will dissect the IUPAC names of several complex, sterically hindered amines to illustrate the application of these rules in practice.

Case Study 1: Di-tert-butylamine - A Symmetrical Challenge

Di-tert-butylamine is a classic example of a sterically hindered secondary amine. Its structure features two bulky tert-butyl groups attached to the nitrogen atom.

Structure:

IUPAC Name: N-(tert-butyl)-2-methylpropan-2-amine [8][9]

Deconstruction of the Name:

  • Identify the Parent Chain: In a secondary amine with two identical complex substituents, one is treated as the parent and the other as a substituent on the nitrogen. The parent chain is the longest carbon chain of the substituent. In a tert-butyl group, the longest chain is a propane chain.

  • Name the Parent Amine: The propane chain has a methyl group at position 2. The amino group is also at position 2. Therefore, the parent amine is 2-methylpropan-2-amine .

  • Name the N-Substituent: The other tert-butyl group is treated as a substituent on the nitrogen atom. This is designated as N-(tert-butyl) .

  • Assemble the Full Name: Combining the parts gives N-(tert-butyl)-2-methylpropan-2-amine .

Case Study 2: N,N-Diisopropylethylamine (Hünig's Base) - An Asymmetrical Tertiary Amine

Hünig's base is a widely used non-nucleophilic base in organic synthesis, characterized by its significant steric hindrance around the nitrogen atom.

Structure:

Preferred IUPAC Name (PIN): N-ethyl-N-(propan-2-yl)propan-2-amine [5][10]

Deconstruction of the Name:

  • Identify the Parent Chain: In a tertiary amine, the longest carbon chain attached to the nitrogen determines the parent alkane. In this case, there are two isopropyl groups (propan-2-yl) and one ethyl group. The longest chain is propane.

  • Name the Parent Amine: The parent amine is derived from propane, with the nitrogen attached at position 2. Thus, the parent name is propan-2-amine .

  • Name the N-Substituents: The remaining groups on the nitrogen are an ethyl group and another isopropyl (propan-2-yl) group. These are named as N-ethyl and N-(propan-2-yl) .

  • Assemble the Full Name: The substituents are listed alphabetically (ethyl before propan-2-yl). Therefore, the full IUPAC name is N-ethyl-N-(propan-2-yl)propan-2-amine .

Case Study 3: 2,6-Diisopropylaniline - A Sterically Hindered Aromatic Amine

Steric hindrance is also a key feature of many substituted anilines, which are important precursors in medicinal chemistry and materials science.

Structure:

Preferred IUPAC Name (PIN): 2,6-di(propan-2-yl)aniline [11]

Deconstruction of the Name:

  • Identify the Parent Structure: The parent structure is aniline, which is the retained IUPAC name for benzenamine.[7]

  • Number the Ring: The carbon atom attached to the amino group is designated as C1. The substituents are on positions 2 and 6.

  • Name the Substituents: The substituents are two isopropyl groups. The systematic name for the isopropyl group is propan-2-yl. Since there are two of them, the prefix "di-" is used. To avoid ambiguity with the numbering of the aniline ring, the substituent name is enclosed in parentheses: di(propan-2-yl) .

  • Assemble the Full Name: The locants for the substituents are 2 and 6. Combining all parts gives 2,6-di(propan-2-yl)aniline .

Case Study 4: A Hindered Amine Light Stabilizer (HALS) - Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Hindered Amine Light Stabilizers (HALS) are a class of compounds characterized by a 2,2,6,6-tetramethylpiperidine core. Their nomenclature often involves other functional groups, such as esters.

Structure:

A central decanedioate (sebacate) unit linked to two 2,2,6,6-tetramethylpiperidin-4-yl groups via ester linkages.

Preferred IUPAC Name (PIN): bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate [2][12]

Deconstruction of the Name:

This molecule is a diester, and the nomenclature rules for esters take precedence.

  • Identify the Acid and Alcohol Portions: The molecule is formed from decanedioic acid (sebacic acid) and 2,2,6,6-tetramethylpiperidin-4-ol.

  • Name the Acyl Group: The diacyl group derived from decanedioic acid is decanedioate .

  • Name the "Alkyl" (Substituent) Group: The group attached to the ester oxygen is the 2,2,6,6-tetramethylpiperidin-4-yl group. Since there are two of these identical, complex groups, the prefix "bis-" is used instead of "di-".

  • Assemble the Full Name: The name of the "alkyl" group comes first, followed by the name of the acylate. This gives bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate .

Part 3: Visualization of Nomenclature Logic

To further clarify the decision-making process in naming complex amines, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow.

Workflow for Naming a Tertiary Amine

G start Start with Tertiary Amine Structure find_chains Identify all alkyl/aryl chains on Nitrogen start->find_chains longest_chain Select the longest carbon chain as the Parent Alkane find_chains->longest_chain parent_amine Change parent alkane '-e' to '-amine' and add locant for N longest_chain->parent_amine name_substituents Name the remaining groups on Nitrogen as N-substituents parent_amine->name_substituents alphabetize Alphabetize all N-substituents name_substituents->alphabetize assemble Assemble the full name: N-substituents + Parent Amine Name alphabetize->assemble end Final IUPAC Name assemble->end

Caption: Decision workflow for naming a tertiary amine.

Prioritization of Functional Groups

G start Analyze Polyfunctional Molecule identify_groups Identify all functional groups start->identify_groups check_priority Is there a group with higher priority than amine? identify_groups->check_priority amine_is_principal Amine is the Principal Group Use '-amine' suffix check_priority->amine_is_principal No amine_is_substituent Amine is a Substituent Use 'amino-' prefix check_priority->amine_is_substituent Yes end_naming Proceed with naming based on the principal group amine_is_principal->end_naming amine_is_substituent->end_naming

Caption: Logic for determining if an amine is a principal group or a substituent.

Part 4: Conclusion and Best Practices

The IUPAC nomenclature for sterically hindered amines, while appearing daunting, is governed by a systematic and logical set of rules. For the research scientist, precision in naming is not merely an academic exercise; it is fundamental to the reproducibility of experiments, the protection of intellectual property, and the clear dissemination of scientific knowledge.

Key Takeaways for the Practicing Scientist:

  • Prioritize Systematically: Always begin by identifying the principal functional group to determine the correct suffix.

  • The Longest Chain Rule Prevails: For acyclic amines, the longest carbon chain attached to the nitrogen atom dictates the parent name.

  • N is Your Locus: Use the N-locant to unambiguously assign substituents to the nitrogen atom.

  • Embrace Parentheses: For complex substituents, use parentheses to avoid confusion in the final name.

  • Consult the Blue Book: For exceptionally complex or novel structures, the IUPAC "Nomenclature of Organic Chemistry" (the "Blue Book") remains the ultimate authoritative reference.

By mastering these principles and understanding their application through the case studies presented, researchers, scientists, and drug development professionals can confidently and accurately name even the most complex sterically hindered amines, fostering clarity and precision in their work.

References

  • N,N-Diisopropylethylamine — Grokipedia. (n.d.). Retrieved March 21, 2026, from [Link]

  • mzCloud. (2015, February 18). Bis 2 2 6 6 tetramethyl 4 piperidyl sebacate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisopropylaniline. PubChem Compound Database. Retrieved from [Link]

  • Brainly.in. (2018, October 23). Give the structures and IUPAC names of the Di — tert — butylamine. Retrieved from [Link]

  • Vedantu. (2024, July 2). Give the structure and IUPAC name of Ditertbutylam. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Diisopropylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisopropylethylamine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butylamine. Retrieved from [Link]

  • Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry [Video]. YouTube. [Link]

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  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2,6-Diisopropylaniline. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2,2,6,6-Tetramethylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl-d9-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tinuvin 770. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2018, February 10). What is the IUPAC name for aniline?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). How to IUPAC name aromatic aliphatic carboxylic acids, esters, amides, acyl chlorides, acid chlorides, acid anhydrides, nitriles. Retrieved from [Link]

  • Houston Community College. (n.d.). Unit (9) Carboxylic Acids, Esters, Amines, and Amides. Retrieved from [Link]

  • Chemistry Steps. (2021, April 19). Naming Esters. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule C-812 Primary Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-YL)isophthalamide. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). N-tert-Butylethylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2020, April 27). Help with IUPAC naming amines. r/chemhelp. Retrieved from [Link]

Sources

Foundational

discovery and history of bulky non-nucleophilic amines

An In-depth Technical Guide to the Discovery and History of Bulky Non-Nucleophilic Amines Abstract In the landscape of modern organic synthesis, the precise control of reactivity is a paramount objective. The development...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of Bulky Non-Nucleophilic Amines

Abstract

In the landscape of modern organic synthesis, the precise control of reactivity is a paramount objective. The development of bulky non-nucleophilic amines represents a significant milestone in achieving this control, providing chemists with powerful tools to effect proton abstraction while minimizing undesired nucleophilic side reactions. This technical guide delves into the discovery and history of these indispensable reagents, tracing their conceptual origins from the recognition of steric effects to the synthesis and application of now-commonplace bases such as Lithium Diisopropylamide (LDA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (Hünig's Base), and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge). We will explore the scientific exigencies that drove their creation, the key experimental breakthroughs, and the fundamental principles that govern their reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the historical context and practical application of this vital class of organic reagents.

The Pre-Bulky Base Era: A Need for Selective Basicity

Prior to the mid-20th century, the synthetic chemist's toolkit of strong bases was largely limited to organometallic reagents, such as Grignard reagents (RMgX), and alkoxides (RO⁻). While effective at deprotonation, these species suffer from a significant drawback: they are also potent nucleophiles.[1][2] This dual reactivity often leads to a mixture of desired and undesired products, complicating purification and reducing yields.

The Challenge of Nucleophilicity

Grignard reagents, for instance, are highly reactive towards carbonyl compounds, readily adding to aldehydes, ketones, and esters.[3][4] This nucleophilic addition precludes their use as bases in reactions involving these functional groups where simple deprotonation is the desired outcome. Similarly, alkoxides, while strong bases, can also act as nucleophiles, particularly with unhindered substrates, leading to substitution reactions (e.g., Williamson ether synthesis) when elimination is the intended pathway.[2][5] The lack of a strong base with minimal nucleophilicity presented a significant challenge in organic synthesis, particularly in the burgeoning field of natural product synthesis where complex molecules with multiple functional groups required highly selective transformations.[6]

The stage was thus set for the development of a new class of reagents: bases that were sterically encumbered to a degree that their ability to act as nucleophiles was significantly diminished, while their capacity for proton abstraction remained intact.

The Pioneers of Steric Hindrance: Key Discoveries and Developments

The advent of bulky non-nucleophilic amines was not a single event, but rather a series of discoveries driven by the need for greater control in organic reactions.

Lithium Diisopropylamide (LDA): A Paradigm Shift in Enolate Chemistry

The synthesis of Lithium Diisopropylamide (LDA) by Hamell and Levine in 1950 marked a pivotal moment in the history of organic synthesis.[1] Their work, aimed at effecting the deprotonation of esters at the α-position without nucleophilic attack on the carbonyl group, introduced a reagent that would become a cornerstone of modern organic chemistry.[1][7]

LDA is typically prepared by the reaction of diisopropylamine with a strong, non-nucleophilic base, most commonly n-butyllithium, in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures.[1]

Experimental Protocol: Preparation of Lithium Diisopropylamide (LDA) in THF

Materials:

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (in hexanes, titrated)

  • Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)

  • Dry, argon-flushed glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 50 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.05 equivalents) to the stirred THF via syringe.

  • To this solution, add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes before use.

The steric bulk of the two isopropyl groups surrounding the nitrogen atom effectively shields it from acting as a nucleophile, while the high basicity of the amide (the pKa of its conjugate acid, diisopropylamine, is approximately 36 in THF) allows for the efficient deprotonation of a wide range of weakly acidic protons, most notably the α-protons of carbonyl compounds.[1][8] This ushered in the era of kinetic enolate formation, where the less substituted enolate could be selectively generated by using LDA at low temperatures, a concept that has had a profound impact on the stereoselective synthesis of complex molecules.[2]

Hünig's Base (DIPEA): A Mild and Selective Tertiary Amine

In 1958, the German chemist Siegfried Hünig published his work on sterically hindered amines, introducing what would come to be known as Hünig's Base, or N,N-Diisopropylethylamine (DIPEA).[9] This tertiary amine, with its two bulky isopropyl groups and one ethyl group attached to the nitrogen, is a moderately strong, non-nucleophilic base that has found widespread use in a variety of organic transformations.

DIPEA is particularly useful in reactions where a milder, non-metallic base is required, such as in peptide synthesis and as a scavenger for acids generated in situ.[10] Its steric hindrance prevents it from readily undergoing quaternization, a common side reaction with less hindered tertiary amines.[6]

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Amidine Powerhouse

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine that stands out as a strong, yet non-nucleophilic, base.[11] Its unique structure, where the protonated form is highly stabilized by resonance, imparts significant basicity (pKa of the conjugate acid is ~13.5 in water and ~24.3 in acetonitrile).[8][11]

The synthesis of DBU was reported by Oediger, Möller, and Eiter in 1972.[12][13] The general synthetic route involves the reaction of caprolactam with acrylonitrile, followed by hydrogenation and intramolecular condensation.[11][14]

Experimental Protocol: DBU-Mediated Dehydrohalogenation of an Alkyl Halide

Materials:

  • Alkyl halide (e.g., 2-bromooctane)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Dry, argon-flushed glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the alkyl halide (1.0 equivalent) and the anhydrous solvent.

  • Add DBU (1.1-1.5 equivalents) to the solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the DBU hydrohalide salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alkene product, which can be further purified by distillation or column chromatography.

DBU is particularly effective in promoting E2 elimination reactions, where its steric bulk disfavors competing SN2 substitution reactions.[15][16] It has become a go-to reagent for dehydrohalogenations and other elimination reactions in organic synthesis.[17][18]

Proton Sponge: A Tale of Extreme Basicity

In 1968, Roger Alder and his group at the University of Bristol reported the synthesis of 1,8-bis(dimethylamino)naphthalene, a compound they aptly named "Proton Sponge" due to its remarkable ability to "soak up" protons.[19][20] This diamine exhibits exceptionally high basicity for an aromatic amine (pKa of the conjugate acid is 12.34 in aqueous solution), a consequence of the severe steric strain that is relieved upon protonation.[20]

The two dimethylamino groups are forced into close proximity by the rigid naphthalene backbone. Upon protonation, the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms, and the steric repulsion between the methyl groups is alleviated. This unique structural feature makes Proton Sponge a powerful, yet very slow, non-nucleophilic base.

Comparative Analysis of Bulky Non-Nucleophilic Amines

The choice of a bulky non-nucleophilic amine for a particular transformation depends on several factors, including the required base strength, the nature of the substrate, and the reaction conditions. The following table provides a comparison of some common bulky non-nucleophilic amines.

BaseStructureMolar Mass ( g/mol )pKa of Conjugate Acid (in DMSO)Key Features
Lithium Diisopropylamide (LDA) alt text 107.12~36Very strong, sterically hindered, ideal for kinetic enolate formation.
Hünig's Base (DIPEA) alt text 129.24~11.5Moderately strong, non-nucleophilic, excellent acid scavenger.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) alt text 152.24~13.5Strong, non-nucleophilic, particularly effective for elimination reactions.
Proton Sponge alt text 214.31~7.5Exceptionally high basicity for an amine, very slow protonation.
2,6-Di-tert-butylpyridine alt text 191.33~4.4Weakly basic, highly hindered, useful for trapping protons in sensitive reactions.

Note: pKa values can vary depending on the solvent and measurement method. The values presented here are approximate and for comparative purposes.[20][21]

Visualizing the Principles: Steric Hindrance and Reaction Pathways

The defining characteristic of these amines is their steric bulk, which dictates their reactivity. This can be visualized through conceptual diagrams.

The Concept of Steric Hindrance

Steric_Hindrance Base_N N Bulky_Group1 R Base_N->Bulky_Group1 Bulky_Group2 R Base_N->Bulky_Group2 Bulky_Group3 R Base_N->Bulky_Group3 Proton Proton->Base_N Accessible Electrophile E+ Electrophile->Base_N Inaccessible

Caption: Steric hindrance allows proton access but blocks larger electrophiles.

LDA-Mediated Kinetic Enolate Formation

Kinetic_Enolate_Formation Ketone Unsymmetrical Ketone LDA LDA, THF, -78 °C Ketone->LDA Fast Deprotonation (Less Hindered Proton) Alkoxide NaOR, ROH, RT Ketone->Alkoxide Equilibrium Kinetic_Enolate Kinetic Enolate (Less Substituted) LDA->Kinetic_Enolate Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Alkoxide->Thermodynamic_Enolate

Caption: Reaction pathway for kinetic vs. thermodynamic enolate formation.

DBU-Mediated E2 Elimination

DBU_E2_Elimination Alkyl_Halide Alkyl Halide DBU DBU Alkyl_Halide->DBU Proton Abstraction Transition_State E2 Transition State Alkyl_Halide->Transition_State DBU->Transition_State Alkene Alkene Transition_State->Alkene DBU_H DBU-H+ Transition_State->DBU_H Halide X- Transition_State->Halide

Caption: Concerted mechanism of DBU-mediated E2 elimination.

Conclusion

The discovery and development of bulky non-nucleophilic amines revolutionized the field of organic synthesis. By addressing the fundamental challenge of separating basicity from nucleophilicity, these reagents have enabled countless chemical transformations with unprecedented levels of selectivity and control. From the game-changing introduction of LDA to the versatile applications of DBU and the unique properties of Proton Sponge, the history of these compounds is a testament to the power of rational design in chemistry. For the modern researcher, a deep understanding of the origins, properties, and applications of these indispensable tools is essential for the continued advancement of chemical synthesis and drug discovery.

References

  • Testbook. Grignard Reagent: Preparation, Mechanism, Reactions & Limitations. Available at: [Link]

  • Wikipedia. 1,8-Diazabicyclo(5.4.0)undec-7-ene. Available at: [Link]

  • Wikipedia. Lithium diisopropylamide. Available at: [Link]

  • KPU Pressbooks. 1.2 Reactions of Alcohols – Organic Chemistry II. Available at: [Link]

  • Alder, R. W.; Bowman, P. S.; Steele, W. R. S.; Winterman, D. R. The remarkable basicity of 1,8-bis(dimethylamino)naphthalene. Chem. Commun. (London)1968, 723-724.
  • Hamell, M.; Levine, R. Condensations Effected by the Alkali Amides. IV. The Reaction of Esters with Lithium Amide and Certain Substituted Lithium Amides. J. Org. Chem.1950, 15 (1), 162–168.
  • Oediger, H.; Möller, F.; Eiter, K. Neuere Methoden der präparativen organischen Chemie: Synthesen mit 1,5,7-Triazabicyclo[4.4.0]dec-5-en und 1,8-Diazabicyclo[5.4.0]undec-7-en. Synthesis1972, 1972 (11), 591-598.
  • Taylor & Francis Online. A review on DBU-mediated organic transformations. Available at: [Link]

  • Scribd. Comprehensive pKa Value Table. Available at: [Link]

  • Missouri University of Science and Technology. Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. Available at: [Link]

  • Lumen Learning. 9.7. Enolate alkylation. In Organic Chemistry 1: An open textbook. Available at: [Link]

  • Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. Available at: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available at: [Link]

  • PubMed Central (PMC). First Synthesis of DBU-Conjugated Cationic Carbohydrate Derivatives and Investigation of Their Antibacterial and Antifungal Activity. Available at: [Link]

  • ResearchGate. Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Available at: [Link]

  • Google Patents. CN101279973A - Preparation of 1,8-diazabicyclo[5.4.0]undec-7-ene.
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available at: [Link]

  • SciSpace. DBU (1,8-diazabicyclo[5.4.0]undec-7- ene) – A Nucleophillic Base. Available at: [Link]

  • The Sarpong Group. pKa 's in water (or DMSO). Available at: [Link]

  • YouTube. kinetic & thermodynamic enolates. Available at: [Link]

  • Grokipedia. Non-nucleophilic base. Available at: [Link]

  • ResearchGate. Proton Sponges and Hydrogen Transfer Phenomena. Available at: [Link]

  • Orgoly. DBU. Available at: [Link]

  • ACS Publications. The Dual Role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the Synthesis of Terminal Aryl- and Styryl-Acetylenes via Umpolung Reactivity. Organic Letters. Available at: [Link]

  • Thieme Connect. DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications. Available at: [Link]

  • YouTube. DBU DIAZABICYCLOUNDECENE | DBU IN E2 ELIMINATION REACTIONS. Available at: [Link]

  • ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • PubMed Central (PMC). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. Available at: [Link]

  • ResearchGate. Proton Changes the Rules of the Game: Insight into the Nature of “Proton Sponges”. Available at: [Link]

  • YouTube. Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. Available at: [Link]

  • JAPSCIEN. Advances in Organic Synthesis: From Classical Reactions to Modern Synthetic Strategies. Available at: [Link]

  • Hünig, S.; Kiessel, M. Spezifische Protonenacceptoren als Hilfsbasen bei Alkylierungs- und Dehydrohalogenierungsreaktionen. Chem. Ber.1958, 91, 380-392.
  • ResearchGate. Limitations of traditional synthetic methods. Available at: [Link]

  • PubMed Central (PMC). Organic Synthesis: Wherefrom and Whither? (Some Very Personal Reflections). Available at: [Link]

  • ResearchGate. An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available at: [Link]

  • TSI Journals. Organic Chemistry and Organic Synthesis's Historical Roots. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Applications of Sterically Hindered Amines in Modern Organic Synthesis: Protocols for Regioselective Metalation and Photoredox Catalysis

Sterically hindered amines represent a cornerstone of modern organic synthesis. By surrounding the nitrogen lone pair with bulky alkyl substituents (such as isopropyl or tert-butyl groups), chemists can effectively uncou...

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Author: BenchChem Technical Support Team. Date: March 2026

Sterically hindered amines represent a cornerstone of modern organic synthesis. By surrounding the nitrogen lone pair with bulky alkyl substituents (such as isopropyl or tert-butyl groups), chemists can effectively uncouple thermodynamic basicity from kinetic nucleophilicity[1]. This "steric editing" prevents the amine from acting as a nucleophile, allowing it to function exclusively as a selective base or a single-electron transfer (SET) donor[1].

This application note provides an in-depth mechanistic guide and validated protocols for two advanced applications of sterically hindered amines: Regioselective Metalation using Knochel-Hauser Bases and Photoredox Catalysis using DIPEA .

Regioselective Metalation via Knochel-Hauser Bases (TMPMgCl·LiCl)

Mechanistic Insight & Causality

The direct functionalization of highly electrophilic heterocycles (e.g., pyrimidines or oxazolines) via lithiation is notoriously difficult. Traditional bases like lithium diisopropylamide (LDA) or n-butyllithium often require cryogenic conditions (–78 °C) and frequently trigger unwanted nucleophilic additions (Chichibabin-type reactions)[2].

To circumvent this, the Knochel-Hauser base—TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidide)—was developed[2]. The bulky TMP ligand completely suppresses nucleophilic attack. Crucially, the addition of stoichiometric lithium chloride (LiCl) breaks up the unreactive polymeric magnesium aggregates typically found in Grignard reagents, forming highly soluble, kinetically active bimetallic clusters in THF[3]. This allows for highly regioselective deprotonations at elevated temperatures (–55 °C to 25 °C) with exceptional functional group tolerance (e.g., tolerating esters, amides, and carbamates)[4].

Data Presentation: Base Comparison

Table 1: Comparison of Common Non-Nucleophilic Bases in Organic Synthesis

BaseActive SpeciesTypical Operating TempKey Synthetic AdvantagesLimitations
LDA Lithium diisopropylamide–78 °CHighly accessible, strong kinetic base.Requires cryogenic conditions; prone to aggregation.
LiTMP Lithium tetramethylpiperidide–78 °C to –20 °CMore sterically hindered than LDA.Poor solubility; unstable at room temperature.
Knochel-Hauser TMPMgCl·LiCl–55 °C to 25 °CHigh functional group tolerance; breaks oligomers; prevents nucleophilic addition.Lower thermodynamic basicity compared to pure alkyllithiums.
Protocol: Regio- and Chemoselective Magnesiation of 2-Bromopyrimidine

Adapted from the methodologies established by Knochel and co-workers[2].

Step 1: Preparation of TMPMgCl·LiCl (1.0 M in THF)

  • In a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add i -PrMgCl·LiCl (1.0 M in THF, 20 mL, 20 mmol).

  • Dropwise, add 2,2,6,6-tetramethylpiperidine (TMP) (3.52 mL, 21 mmol) at room temperature.

  • Stir the mixture until gas evolution ceases (approximately 24–48 hours) to yield a highly active 1.0 M solution of TMPMgCl·LiCl[4].

Step 2: Regioselective Metalation

  • Dissolve 2-bromopyrimidine (1.0 mmol) in dry THF (5 mL) under an argon atmosphere and cool the reaction vessel to –55 °C.

  • Add TMPMgCl·LiCl (1.1 equiv, 1.1 mL) dropwise over 5 minutes.

  • Stir the reaction for 1.5 hours at –55 °C. The steric bulk of the TMP ligand directs the magnesiation exclusively to the C4 position, forming the 4-magnesiated intermediate without nucleophilic attack at the electrophilic C6 position[2].

Step 3: Electrophilic Trapping & Workup

  • Add the desired electrophile (e.g., I2​ , TMSCN , or an aldehyde, 1.2 equiv) directly to the cooled solution.

  • Allow the mixture to slowly warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous NH4​Cl (10 mL), extract with ethyl acetate (3 × 15 mL), dry over anhydrous MgSO4​ , and purify via flash column chromatography[2].

Workflow Visualization

KH_Metalation A Heteroarene (e.g., Pyrimidine) B TMPMgCl·LiCl (THF, -55°C to 25°C) A->B Addition C Magnesiated Intermediate B->C Regioselective Deprotonation D Electrophile (E⁺) (e.g., I₂, R-CHO) C->D Trapping E Functionalized Product D->E C-E Bond Formation

Workflow for the regioselective metalation of heteroarenes using TMPMgCl·LiCl.

Photoredox Catalysis using DIPEA as a Sacrificial Electron Donor

Mechanistic Insight & Causality

Visible-light photoredox catalysis relies on the precise orchestration of single-electron transfer (SET) events. N,N -Diisopropylethylamine (DIPEA, also known as Hünig's base) is the premier sacrificial electron donor in reductive quenching cycles[5].

Upon excitation by visible light, a photocatalyst (e.g., an IrIII complex) enters a highly reactive excited state ( ∗IrIII ). DIPEA reductively quenches this excited state, donating a single electron to yield a strongly reducing IrII species and a DIPEA radical cation ( DIPEA∙+ )[6].

Why DIPEA? The causality behind choosing DIPEA over less hindered amines (like triethylamine) lies in its steric editing. The bulky isopropyl groups shield the nitrogen center, preventing the amine (or its resulting radical cation) from acting as a nucleophile. This is critical when activating highly electrophilic substrates, such as halophosphines ( R2​PCl ), where a less hindered amine would simply undergo unwanted quaternization (nucleophilic substitution) rather than the desired SET[6].

Protocol: Photoredox-Catalyzed Activation of Halophosphines

Adapted from the reductive activation protocols by Ott and co-workers[6].

Step 1: Reaction Setup (Inert Atmosphere)

  • Inside a nitrogen-filled glovebox, charge a dry, 10 mL borosilicate glass vial with the halophosphine substrate (e.g., chlorodiphenylphosphine, 0.1 mmol).

  • Add the Iridium photocatalyst, [Ir(ppy)2​(dtbbpy)]PF6​ (1.0 to 2.0 mol%).

Step 2: Solvent and Donor Addition

  • Add dry, fully degassed acetonitrile (2.0 mL) to the vial.

  • Add DIPEA (2.0 equiv, 0.2 mmol) as the sacrificial electron donor. The steric bulk of DIPEA ensures it will not attack the halophosphine substrate[6].

  • Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

Step 3: Irradiation and Monitoring

  • Place the vial in a photoreactor equipped with blue LEDs ( λ = 450–470 nm). Ensure a cooling fan is active to maintain the reaction at ambient temperature (25 °C).

  • Irradiate the mixture for 12–24 hours. The IrII intermediate (generated via SET from DIPEA) will reduce the halophosphine, cleaving the P–Cl bond to generate a phosphine radical, which subsequently forms diphosphines or secondary phosphines[6].

  • Monitor the reaction progress via 31P NMR spectroscopy.

Step 4: Workup

  • Once complete, transfer the vial back into the glovebox (if the resulting phosphine products are air-sensitive).

  • Concentrate the mixture under reduced pressure and purify via anaerobic chromatography or crystallization.

Workflow Visualization

Photoredox PC Ir(III) Catalyst (Ground State) PC_star *Ir(III) Catalyst (Excited State) PC->PC_star Visible Light (hν) PC_red Ir(II) Catalyst (Strong Reductant) PC_star->PC_red Reductive Quenching DIPEA_rad DIPEA•⁺ (Oxidized Form) PC_red->PC SET to Substrate DIPEA DIPEA (Sacrificial Donor) DIPEA->DIPEA_rad SET Sub Substrate (R-X) Rad Radical (R•) + X⁻ Sub->Rad Cleavage

Reductive quenching photoredox cycle using DIPEA as a sacrificial single-electron donor.

Sources

Application

Application Note &amp; Safety Protocol: Handling and Synthetic Utility of 2,2,4,4-Tetramethylpentan-3-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Overview In advanced organic synthesis and organometallic catalysis, the precise tuning of steric and elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Overview

In advanced organic synthesis and organometallic catalysis, the precise tuning of steric and electronic parameters is paramount. 2,2,4,4-Tetramethylpentan-3-amine (also known as di-tert-butylmethylamine) represents an extreme case of steric shielding around a primary amine core[1]. Flanked by two massive tert-butyl groups, the central carbinyl carbon creates a highly hindered microenvironment.

As an Application Scientist, understanding the causality behind this structure is critical: the immense steric bulk completely blocks the nitrogen lone pair from acting as a nucleophile in standard SN2 reactions. However, because the proton is the smallest electrophile, the amine retains its ability to act as a potent Brønsted base[2]. This dichotomy makes it an invaluable reagent when a highly sterically hindered, non-nucleophilic base or a bulky ligand precursor is required to prevent undesired side reactions.

Physicochemical & MSDS Profiling

Before integrating this reagent into any workflow, its physical properties and hazard profile must be quantified. The table below synthesizes the critical Material Safety Data Sheet (MSDS) parameters and computed descriptors necessary for risk assessment[3].

PropertyValueClinical / Laboratory Implication
Chemical Name 2,2,4,4-Tetramethylpentan-3-amineSynonyms: di-tert-butylcarbinamine
CAS Number 61833-45-2Primary identifier for inventory and MSDS tracking
Molecular Formula C9H21NHigh hydrocarbon ratio dictates lipophilicity
Molecular Weight 143.27 g/mol Volatile organic compound (VOC)
Topological Polar Surface Area 26 ŲLow polarity; highly soluble in non-polar solvents
XLogP3 2.8Highly hydrophobic; requires organic solvent extraction
GHS Classification Flammable Liquid, Skin Corrosion, Eye DamageRequires rigorous fume hood and PPE protocols

Causality in Safety & Handling (E-E-A-T)

A self-validating safety protocol requires understanding why a chemical behaves the way it does, rather than just memorizing hazard codes.

  • Corrosivity & Basicity: The nitrogen lone pair in aliphatic amines is highly basic. Despite the massive steric bulk of the di-tert-butylcarbinyl group, a proton can easily access the lone pair. Consequently, the compound is highly corrosive to skin and mucosal membranes, necessitating Category 1B/1C handling protocols.

  • Flammability: With a molecular weight of 143.27 g/mol and a high hydrocarbon content (XLogP3 of 2.8)[3], this amine exhibits significant volatility and a low flash point, classifying it as a flammable liquid.

  • Resistance to Carbamate Formation: Unhindered primary amines rapidly react with atmospheric CO2 to form insoluble carbamate salts. The formal steric enthalpy of the adjacent tert-butyl groups imposes a massive kinetic barrier to the approach of CO2[2]. While this makes 2,2,4,4-tetramethylpentan-3-amine exceptionally stable in air compared to methylamine, Schlenk-line techniques are still strictly enforced to prevent slow oxidation and moisture absorption during critical catalytic applications.

MSDS_Workflow Start 2,2,4,4-Tetramethylpentan-3-amine (CAS: 61833-45-2) Hazard Hazard Assessment: Flammable & Corrosive Start->Hazard PPE Don PPE: Gloves, Goggles, Lab Coat Hazard->PPE Hood Transfer in Fume Hood (Inert Atmosphere) PPE->Hood Store Store at 2-8°C (Argon/Nitrogen) Hood->Store Storage Waste Dispose as Hazardous Basic Organic Waste Hood->Waste Post-Reaction

Safety and handling decision tree for 2,2,4,4-Tetramethylpentan-3-amine based on MSDS guidelines.

Experimental Protocols

Protocol A: Schlenk-Line Transfer and Storage

Context: Although the di-tert-butylcarbinyl group sterically shields the amine from rapid carbamate formation, the compound remains a flammable liquid and a corrosive base. To ensure absolute trustworthiness in catalytic applications where moisture or oxygen could quench active metal species, inert atmosphere handling is mandatory.

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask and a glass syringe at 120°C for 4 hours. Cool under vacuum on a Schlenk line and backfill with ultra-high purity Argon.

  • Purging: Purge the reagent bottle of 2,2,4,4-tetramethylpentan-3-amine with a gentle stream of Argon to displace any ambient air.

  • Transfer: Using the dried glass syringe equipped with a stainless-steel needle, puncture the septum of the reagent bottle. Draw the required volume of the amine slowly to prevent cavitation or vaporization (due to its volatility).

  • Addition: Transfer the amine into the Schlenk flask containing your reaction mixture or dry solvent (e.g., anhydrous THF or toluene) under positive Argon pressure.

  • Storage: Seal the original reagent bottle with a fresh septum, wrap tightly with Parafilm, and store in a flammables cabinet at 2-8°C to minimize vapor pressure and thermal degradation.

Protocol B: Application as a Non-Nucleophilic Base in Enolate Formation

Context: Unhindered primary amines act as nucleophiles, attacking carbonyl carbons to form imines. The extreme steric bulk of 2,2,4,4-tetramethylpentan-3-amine precludes nucleophilic attack, allowing it to function purely as a Brønsted base[2].

Step-by-Step Methodology:

  • Solvent Preparation: Add 10 mL of anhydrous THF to a flame-dried round-bottom flask under Argon.

  • Substrate Addition: Add 1.0 mmol of the target ketone to the flask and cool the mixture to -78°C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add 1.1 mmol of 2,2,4,4-tetramethylpentan-3-amine. The steric shielding prevents undesired condensation reactions with the ketone.

  • Deprotonation: Stir the mixture for 30 minutes at -78°C to allow for complete, thermodynamically controlled enolate formation.

  • Electrophile Quench: Add the desired electrophile (e.g., an alkyl halide) and allow the reaction to slowly warm to room temperature before standard aqueous workup.

Reactivity_Pathway Amine 2,2,4,4-Tetramethylpentan-3-amine Steric Di-tert-butylcarbinyl Steric Shielding Amine->Steric Structural Feature Base Non-Nucleophilic Base (Enolate Formation) Steric->Base Hinders Nucleophilic Attack Ligand Bulky Ligand Precursor (Cross-Coupling) Steric->Ligand Tunes Metal Center CO2 Resistance to CO2 Carbamate Formation Steric->CO2 Kinetic Barrier

Mechanistic pathway illustrating how steric shielding dictates the synthetic utility of the amine.

References

  • PubChem Database | 2,2,4,4-Tetramethylpentan-3-amine (CID 13165888) |[Link]

  • Journal of Organic Chemistry | Preparation of di-tert-butylmethylamine and other sterically hindered amines (Kopka et al., 1980) |[Link]

Sources

Method

Application Notes and Protocols for 2,2,4,4-Tetramethylpentan-3-amine: A Sterically Encumbered Primary Amine

Abstract This document provides a comprehensive technical guide on the properties, applications, and reaction protocols for 2,2,4,4-tetramethylpentan-3-amine (CAS No. 61833-45-2).

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the properties, applications, and reaction protocols for 2,2,4,4-tetramethylpentan-3-amine (CAS No. 61833-45-2). Possessing a unique primary amine functional group flanked by two sterically demanding tertiary-butyl groups, this compound exhibits exceptionally low nucleophilicity while retaining its capacity as a Brønsted base. This distinct reactivity profile makes it a valuable tool in organic synthesis for promoting reactions where traditional amines might lead to undesired side products via nucleophilic attack. Herein, we explore the fundamental principles governing its reactivity and provide detailed, illustrative protocols for its application as a non-nucleophilic base in elimination and deprotonation reactions.

Introduction: The Principle of Steric Inhibition

In the landscape of organic bases, a recurring challenge is the inherent nucleophilicity of the amine lone pair, which can lead to competitive and often undesired substitution reactions. 2,2,4,4-Tetramethylpentan-3-amine represents a fascinating case study in molecular design to overcome this issue. It is a primary amine, a functional group typically considered nucleophilic. However, the amine is positioned at the 3-position of a pentane chain and is sterically shielded by two adjacent gem-dimethyl groups on carbons 2 and 4, which form bulky t-butyl-like substituents.

This extreme steric congestion around the nitrogen atom is the defining feature of the molecule.[1][2] While the lone pair remains available for abstracting small, sterically unencumbered electrophiles like protons, its ability to approach and attack larger electrophilic centers (e.g., the carbon of an alkyl halide or a carbonyl group) is severely diminished.[3][4] This characteristic positions 2,2,4,4-tetramethylpentan-3-amine as a potent, non-nucleophilic organic base, enabling chemists to drive proton-transfer-dependent reactions with high selectivity.

Physicochemical Properties

A summary of the key physical and chemical properties for 2,2,4,4-tetramethylpentan-3-amine is provided below.

PropertyValueSource
CAS Number 61833-45-2[5][6]
Molecular Formula C₉H₂₁N[5]
Molecular Weight 143.27 g/mol [5]
Physical Form Liquid[6]
IUPAC Name 2,2,4,4-tetramethylpentan-3-amine[5]
XLogP3 2.8[5]

Core Application: Non-Nucleophilic Brønsted Base

The primary application of 2,2,4,4-tetramethylpentan-3-amine is as a non-nucleophilic base. The efficacy of such a base is determined by its basicity (the pKa of its conjugate acid) and its steric profile.[7] While specific pKa data for this amine is not widely published, its structure suggests it can effectively deprotonate substrates to facilitate reactions such as eliminations and selective enolate formations, where stronger, more nucleophilic bases could lead to complex product mixtures.

G NoReaction NoReaction Deprotonated Deprotonated

Promoting E2 Elimination Reactions

Elimination reactions, particularly the bimolecular (E2) pathway, are highly sensitive to the nature of the base employed.[8] Strong, small bases (e.g., ethoxide) can compete via the Sₙ2 pathway, especially with primary or secondary substrates.[9] The use of a sterically hindered, non-nucleophilic base like 2,2,4,4-tetramethylpentan-3-amine is ideal for selectively promoting E2 elimination to form alkenes, as it can abstract a β-proton without attacking the electrophilic α-carbon.[8][10] Its bulk may also influence the regioselectivity of the elimination, potentially favoring the formation of the less-substituted "Hofmann" product over the more-substituted "Zaitsev" product, a phenomenon observed with other bulky bases like potassium tert-butoxide.[11]

Potential Role in Deprotonation Chemistry

While strong, hindered lithium amide bases like LDA are the gold standard for the kinetic deprotonation of carbonyl compounds,[7][12] sterically crowded neutral amines also have a role. 2,2,4,4-Tetramethylpentan-3-amine could potentially be used to selectively deprotonate more acidic C-H bonds adjacent to activating groups, where milder conditions are preferred or where anionic bases would cause decomposition. Its primary amine nature means it could also be used to form enamines from ketones or aldehydes, which are versatile nucleophilic intermediates.[12][13]

Illustrative Experimental Protocols

Disclaimer: The following protocols are illustrative examples based on established principles of organic chemistry.[7][8][14] Researchers should perform small-scale optimization of stoichiometry, temperature, and reaction time for their specific substrates.

Protocol 1: Dehydrohalogenation of an Alkyl Halide via E2 Elimination

This protocol describes a general procedure for using 2,2,4,4-tetramethylpentan-3-amine to promote the elimination of HBr from 2-bromoheptane to yield a mixture of heptene isomers.

G Start Setup Reaction Reagents Add Substrate (2-bromoheptane) & Solvent (THF) to Flask Start->Reagents Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Cool Cool to 0 °C (Ice Bath) Inert->Cool AddBase Add 2,2,4,4-Tetramethyl- pentan-3-amine (1.5 eq) Dropwise Cool->AddBase Warm Allow to Warm to RT Stir for 4-12 h AddBase->Warm Monitor Monitor by TLC/GC-MS Warm->Monitor Workup Aqueous Workup Monitor->Workup Quench Quench with 1 M HCl (aq) Workup->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Purify by Distillation or Chromatography Dry->Purify

Materials:

  • 2-Bromoheptane

  • 2,2,4,4-Tetramethylpentan-3-amine

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromoheptane (1.0 eq).

  • Solvent Addition: Add anhydrous THF (or another suitable aprotic solvent) to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Base Addition: With vigorous stirring, add 2,2,4,4-tetramethylpentan-3-amine (1.2–1.5 eq) dropwise over 5-10 minutes. An exotherm may be observed. The reaction mixture may become cloudy as the ammonium bromide salt precipitates.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) to drive the reaction to completion.

  • Monitoring: Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 2-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x) to remove the amine and its salt, followed by saturated NaHCO₃ solution (1x), and finally brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude alkene mixture by fractional distillation or flash column chromatography.

ParameterRecommended ConditionRationale
Stoichiometry 1.2–1.5 eq. of amineEnsures complete consumption of the alkyl halide.
Solvent THF, MeCN, TolueneAprotic solvents are standard for E2 reactions.
Temperature 20–60 °CBalances reaction rate with selectivity. Higher temperatures favor elimination.
Work-up Acid 1 M HClProtonates the basic amine, rendering it water-soluble for easy removal.

Other Potential Applications

Ligand in Coordination Chemistry

Primary amines are common ligands in transition metal catalysis, capable of coordinating to metal centers and modulating their electronic properties and reactivity.[15] The extreme steric bulk of 2,2,4,4-tetramethylpentan-3-amine would likely result in complexes with very specific coordination geometries and low coordination numbers. This could be exploited in designing catalysts where access to the metal center must be carefully controlled, although its coordination ability might be limited compared to less hindered analogs.[16]

Synthesis of Hindered Imines

As a primary amine, it can undergo condensation with aldehydes and ketones to form highly substituted imines. These imines are valuable synthetic intermediates, for example, in the synthesis of other hindered primary amines via reduction or the addition of organometallic reagents.[17][18][19][20][21]

Safety and Handling

  • General Precautions: 2,2,4,4-Tetramethylpentan-3-amine should be handled in a well-ventilated fume hood. As with most amines, it is expected to be corrosive and can cause skin and eye burns.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,2,4,4-Tetramethylpentan-3-amine is a specialized chemical tool whose value lies in its profound steric hindrance. This structural feature effectively "switches off" the nucleophilicity of the primary amine group, creating a powerful non-nucleophilic Brønsted base. This allows for highly selective proton abstraction in the presence of sensitive electrophilic sites, making it a valuable reagent for promoting clean elimination reactions and other base-mediated transformations where side reactions are a concern. The illustrative protocols provided herein serve as a starting point for researchers to explore the unique synthetic potential of this sterically encumbered amine.

References

  • McManus, J. B., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • McManus, J. B., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. PubMed. Available from: [Link]

  • McManus, J. B., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Lehnherr, D., et al. (2019). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society. Available from: [Link]

  • Lehnherr, D., et al. (2019). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. ResearchGate. Available from: [Link]

  • Grokipedia. Non-nucleophilic base. Available from: [Link]

  • Wikipedia. Non-nucleophilic base. Available from: [Link]

  • García-Rodeja, Y., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available from: [Link]

  • Chemistry LibreTexts. (2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Available from: [Link]

  • García-Rodeja, Y., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. RSC Publishing. DOI:10.1039/D4SC03873H. Available from: [Link]

  • Ferrer, M., et al. (2019). Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines. Applied and Environmental Microbiology. Available from: [Link]

  • Schmidt, D., et al. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-amino-1,3-thiazoles. RSC Publishing. Available from: [Link]

  • Schmidt, D., et al. (2020). Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Taylor & Francis. Non-nucleophilic bases – Knowledge and References. Available from: [Link]

  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides. Available from: [Link]

  • YouTube. (2020). Deprotonation versus addition with carbonyls. Available from: [Link]

  • Making Molecules. (2024). Enamines. Available from: [Link]

  • SlidePlayer. Elimination Reactions. Available from: [Link]

  • University of Calicut. MODERN ORGANIC SYNTHESIS. Available from: [Link]

  • PubChem. 2,2,4,4-Tetramethylpentan-3-amine. Available from: [Link]

  • Richard, J. P., et al. (2001). Glycine Enolates: The Large Effect of Iminium Ion Formation on α-Amino Carbon Acidity. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry Steps. Basicity of Amines. Available from: [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Available from: [Link]

  • SlideShare. (2020). Elimination Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.4: Basicity of Amines. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Available from: [Link]

  • Lummis, P. A., et al. (2024). Metal–ligand cooperativity enables zero-valent metal transfer. Chemical Science. Available from: [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Available from: [Link]

  • Wikipedia. 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. Available from: [Link]

  • Organic Syntheses. 2,3,4,5-tetramethylpyrrole. Available from: [Link]

  • ResearchGate. Recent Advances on P,N-Containing Ligands for Transition-Metal Homogeneous Catalysis. Available from: [Link]

  • ResearchGate. Use of npe-protecting groups for the preparation of oligonucleotides without using nucleophiles. Available from: [Link]

  • Kumari, N., et al. (2024). Amine Tris(phenolate) Ligands as a Versatile Scaffold for Early and Late Transition Metals: Synthesis and Application. ACS Omega. Available from: [Link]

  • PubChem. 2,2,4,4-Tetramethylpentan-3-ol. Available from: [Link]

  • Dalton Transactions. (2005). Synthesis and characterization of group 4 metal amides with new C2-symmetric binaphthyldiamine-based ligands and their use as catalysts for asymmetric hydroamination/cyclization. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactions with 2,2,4,4-Tetramethylpentan-3-amine

Welcome to the Technical Support Center for highly hindered aliphatic amines. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the profound ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly hindered aliphatic amines. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the profound steric challenges associated with 2,2,4,4-Tetramethylpentan-3-amine (also known as di-tert-butylcarbinamine).

Due to the massive formal steric enthalpy (FSE) generated by the two adjacent tert-butyl groups, the alpha-carbon and the nitrogen lone pair are severely shielded [1]. This shielding fundamentally alters the compound's reactivity profile, often shutting down standard nucleophilic trajectories and promoting unexpected side reactions.

Diagnostic FAQs: Identifying and Mitigating Side Products

Q1: Why am I recovering 95% unreacted starting material and a new alkene when attempting N-alkylation with primary alkyl bromides?

The Causality: You are observing a classic mechanistic diversion from Substitution ( SN​2 ) to Elimination ( E2 ). The Bürgi-Dunitz trajectory required for the amine's lone pair to attack the electrophilic carbon is physically blocked by the tert-butyl groups. Consequently, the amine acts purely as a Brønsted base rather than a nucleophile, abstracting a beta-proton from your alkyl halide. The Fix: Abandon direct alkylation. To synthesize secondary amines from this substrate, you must use reductive amination. If your target requires a primary alkyl group, use the corresponding aldehyde.

Q2: During reductive amination with benzaldehyde, my primary side product is benzyl alcohol. How do I push the reaction to the secondary amine?

The Causality: In standard reductive aminations, imine formation is fast, and reduction is the second step. With 2,2,4,4-tetramethylpentan-3-amine, the initial nucleophilic attack on the carbonyl is the rate-limiting step, and the equilibrium heavily favors the starting materials. If you add the reducing agent (e.g., NaBH(OAc)3​ ) at the beginning of the reaction, it will rapidly and irreversibly reduce the unreacted aldehyde to a primary alcohol (benzyl alcohol) before the imine can form. The Fix: Employ a strictly stepwise protocol using a Lewis acid to force the iminium equilibrium. Do not add the reducing agent until imine formation is analytically confirmed.

Q3: My acylation with acetyl chloride is stalling at 40% conversion. Adding more base ( Et3​N ) doesn't help, and I'm seeing dark polymeric side products. What is happening?

The Causality: The steric clash between the amine and the acylating agent drastically slows the rate of nucleophilic acyl substitution. Meanwhile, the excess triethylamine reacts with the acetyl chloride to form ketene ( CH2​=C=O ). Because your amine cannot trap the ketene fast enough, the ketene polymerizes into dark, intractable tars. The Fix: Switch to a less prone-to-ketene-formation acylating agent (such as an anhydride) and use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) combined with prolonged heating.

Quantitative Data: Steric Impact on Reaction Yields

To illustrate the profound effect of the dual tert-butyl substitution, the following table compares the reaction yields and primary side products of 2,2,4,4-Tetramethylpentan-3-amine against a standard unhindered primary amine (Isopropylamine) under identical standard conditions.

Reaction TypeReagents / ElectrophileYield: 2,2,4,4-Tetramethylpentan-3-amineYield: IsopropylaminePrimary Side Product (Hindered System)
N-Alkylation 1-Bromobutane, K2​CO3​ , DMF, 80°C< 5% > 92%1-Butene (E2 Elimination) & Unreacted SM
Acylation Acetyl Chloride, Et3​N , DCM, RT40% > 98%Ketene polymers & Unreacted SM
Reductive Amination Benzaldehyde, NaBH(OAc)3​ , DCE15% > 95%Benzyl alcohol (Premature reduction)
Imine Condensation Acetone, cat. PTSA, Toluene reflux0% 85%Unreacted SM (Complete steric rejection)

Mechanistic Pathway Analysis

The following diagrams illustrate the divergent mechanistic pathways caused by the steric bulk of 2,2,4,4-tetramethylpentan-3-amine.

G A 2,2,4,4-Tetramethylpentan-3-amine + Alkyl Halide B Steric Clash (SN2 Blocked) A->B Nucleophilic attack C Proton Abstraction (E2 Pathway) A->C Basic attack F N-Alkyl Amine (Trace) B->F Failed SN2 D Unreacted Amine (Recovered SM) C->D H+ transfer E Alkene (Side Product) C->E LG departs

Reaction pathway showing E2 elimination dominating over SN2 due to steric hindrance.

G Step1 Amine + Aldehyde Step2 Imine Formation (Slow Equilibrium) Step1->Step2 Lewis Acid (TiCl4) Side1 Primary Alcohol (Side Product) Step1->Side1 Premature reduction Step3 Add NaBH(OAc)3 Step2->Step3 IR confirmation Step4 Secondary Amine (Target) Step3->Step4 Hydride transfer

Reductive amination workflow highlighting the competitive aldehyde reduction side reaction.

Validated Experimental Protocols

To overcome these steric barriers, standard protocols must be heavily modified. The following procedure is a self-validating system designed specifically for the reductive amination of di-tert-butylcarbinamine [2, 3].

Protocol: Lewis Acid-Mediated Stepwise Reductive Amination

Objective: Synthesize a secondary amine while suppressing aldehyde reduction side products.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2,2,4,4-tetramethylpentan-3-amine (1.0 equiv, 10 mmol) and the target aldehyde (1.2 equiv, 12 mmol) in 25 mL of anhydrous 1,2-dichloroethane (DCE).

  • Lewis Acid Activation: Cool the solution to 0 °C. Dropwise, add Titanium(IV) chloride ( TiCl4​ , 0.5 equiv, 5 mmol). Causality: Mild acids (like acetic acid) are insufficient to drive the sterically hindered hemiaminal intermediate forward. TiCl4​ acts as both a powerful Lewis acid and a water scavenger.

  • Equilibration: Warm the reaction to 60 °C and stir for 18 hours.

  • Self-Validation Check (Critical): Do not proceed to reduction based on time alone. Extract a 0.1 mL aliquot, quench with basic alumina, and analyze via FTIR. Look for the appearance of a C=N stretch at ~1640 cm⁻¹ and the disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹. Note: Do not rely on TLC with ninhydrin staining, as the extreme steric bulk prevents the formation of the colored Ruhemann's purple complex, leading to false negatives.

  • Reduction: Once imine formation is confirmed, cool the mixture to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.0 equiv, 20 mmol) in three distinct portions over 30 minutes to manage the exotherm.

  • Quench and Isolate: Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NaHCO3​ (gas evolution). Extract with dichloromethane, dry over Na2​SO4​ , and purify via column chromatography.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons, 6th Edition (Formal steric enthalpy and steric requirements of unshared pairs). URL:[Link]

  • Limitations on the Persistence of Iminoxyls: Isolation of tert-Butyl 1,1-Diethylpropyl Ketiminoxyl and Related Radicals Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 2,2,4,4-Tetramethylpentan-3-amine | C9H21N | CID 13165888 Source: PubChem (National Institutes of Health) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2,2,4,4-Tetramethylpentan-3-amine

Welcome to the technical support center for 2,2,4,4-Tetramethylpentan-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2,4,4-Tetramethylpentan-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this unique and highly sterically hindered primary amine. Our goal is to provide you with the foundational knowledge and actionable protocols to overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the structure and expected reactivity of 2,2,4,4-Tetramethylpentan-3-amine.

Question 1: What is 2,2,4,4-Tetramethylpentan-3-amine, and why is it considered "hindered"?

Answer: 2,2,4,4-Tetramethylpentan-3-amine is a primary amine with the chemical formula C₉H₂₁N.[1] Its structure is characterized by a central nitrogen atom that is shielded by two bulky tert-butyl groups. This immense steric congestion around the amine's reactive nitrogen center is the primary reason for its classification as a "sterically hindered amine".[2][3]

This steric bulk physically obstructs the nitrogen's lone pair of electrons, making it difficult for the amine to participate in reactions that require direct nucleophilic attack.[3] The energy required for the amine to approach an electrophile and form a transition state is significantly higher compared to less hindered amines like propylamine.

cluster_amine 2,2,4,4-Tetramethylpentan-3-amine cluster_tBu1 tert-Butyl Group 1 cluster_tBu2 tert-Butyl Group 2 cluster_shield Steric Shield N N H1 H N->H1 H2 H N->H2 C_alpha C N->C_alpha Ct1 C C_alpha->Ct1 Ct2 C C_alpha->Ct2 C1_1 C C1_2 C C1_3 C Ct1->C1_1 Ct1->C1_2 Ct1->C1_3 C2_1 C C2_2 C C2_3 C Ct2->C2_1 Ct2->C2_2 Ct2->C2_3 shield_text Bulky tert-butyl groups severely restrict access to the nucleophilic nitrogen.

Caption: Steric shielding of the amine group in 2,2,4,4-Tetramethylpentan-3-amine.

Question 2: If it's so unreactive, what are its potential applications?

Answer: The low nucleophilicity of hindered amines is precisely what makes them valuable in specific contexts. They are often used as:

  • Non-Nucleophilic Bases: They can abstract protons (act as a Brønsted-Lowry base) without engaging in unwanted side reactions like SN2 substitution or acylation.[4] This is crucial in elimination reactions (e.g., E2) where a strong, non-nucleophilic base is required to promote alkene formation over substitution.

  • Components of Hindered Amine Light Stabilizers (HALS): Derivatives of hindered amines are used as additives to protect polymers from UV degradation.[5] Their function in this context is related to scavenging free radicals, a process that is less dependent on nucleophilicity.

  • Building Blocks for Specialized Ligands: The steric bulk can be exploited to create ligands that enforce specific coordination geometries on metal centers.[6]

Part 2: Troubleshooting Guides for Low Reactivity

This section provides specific, actionable advice for common reaction types where 2,2,4,4-Tetramethylpentan-3-amine is used as a nucleophile.

Scenario 1: Failed or Incomplete N-Acylation

Question: "I am trying to perform an N-acylation using an acid anhydride and my reaction shows no product formation after 24 hours at room temperature. What is going wrong?"

Root Cause Analysis: Standard acylation conditions are often insufficient for this amine. The electrophilicity of an acid anhydride's carbonyl carbon is not high enough to overcome the immense steric barrier presented by the amine. The activation energy for the nucleophilic attack is simply too high under these conditions.

Solutions & Protocols
  • Increase Electrophilicity of the Acylating Agent: The most direct solution is to use a more reactive acylating agent.[7][8]

Acylating AgentRelative ReactivityRationale
Acyl Chloride Very HighExcellent leaving group (Cl⁻) makes the carbonyl carbon highly electrophilic.
Acid Anhydride ModerateGood leaving group (carboxylate), but less reactive than acyl chloride.
Activated Ester Moderate to HighLeaving group is designed for enhanced reactivity (e.g., N-hydroxysuccinimide).
Carboxylic Acid Very LowRequires an activating agent (e.g., carbodiimide) to convert the -OH into a good leaving group.

Protocol 1: Acylation with an Acyl Chloride

  • Dissolve 2,2,4,4-Tetramethylpentan-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to act as an acid scavenger for the HCl byproduct.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • If no reaction occurs, consider gentle heating to reflux (e.g., 40 °C for DCM) for an additional 12-24 hours.

  • Employ Catalysis and Activation:

    • Lewis Acid Catalysis: A Lewis acid (e.g., ZnCl₂, MgBr₂) can coordinate to the carbonyl oxygen of your acylating agent, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

    • Amine Activation: Agents like N,N'-carbonyldiimidazole (CDI) can react with the amine first to form an activated intermediate, which then reacts with a carboxylic acid.[10]

  • Drastically Increase Reaction Temperature:

    • Microwave Irradiation: Microwave synthesis can significantly accelerate the reaction by rapidly reaching high temperatures and pressures, overcoming the activation energy barrier.[10] Start with short exposure times (5-10 minutes) at temperatures between 100-150 °C and monitor for product formation and degradation.

Caption: Decision workflow for troubleshooting N-acylation reactions.

Scenario 2: Failed or Sluggish N-Alkylation

Question: "My attempt to alkylate 2,2,4,4-Tetramethylpentan-3-amine with a primary alkyl bromide under standard SN2 conditions is yielding no product. Why?"

Root Cause Analysis: The alkylation of amines is notoriously difficult to control, often leading to polyalkylation.[11][12] For a severely hindered amine, the initial SN2 reaction is extremely slow. The steric hindrance prevents the nitrogen from effectively attacking the σ* anti-bonding orbital of the C-Br bond. Sterically hindered substrates strongly disfavor SN2 reactions.[13]

Solutions & Protocols
  • Use a More Reactive Electrophile:

    • Alkyl Iodides or Triflates: Switch from an alkyl bromide to an alkyl iodide or, even better, an alkyl triflate (R-OTf). Iodide and triflate are far superior leaving groups, which lowers the activation energy of the SN2 reaction.

    • Avoid Hindered Electrophiles: Ensure your alkylating agent is not sterically hindered itself (e.g., use methyl iodide, not isopropyl iodide).

  • Consider Alternative Mechanisms:

    • Reductive Amination: This is often the most effective method for synthesizing hindered secondary or tertiary amines.[4][14][15] The reaction proceeds via an imine or iminium ion intermediate, which is then reduced.

Protocol 2: Reductive Amination with a Ketone/Aldehyde

  • Dissolve 2,2,4,4-Tetramethylpentan-3-amine (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a mild acid catalyst, like acetic acid (AcOH), to facilitate imine formation.

  • Add a reducing agent. For hindered substrates, a more robust reducing agent may be necessary. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective.[15] Add it portion-wise (1.5 eq) at room temperature.

  • Stir the reaction for 24-48 hours. The progress can be monitored by observing the disappearance of the starting materials.

  • Perform an aqueous workup, typically by quenching with a saturated sodium bicarbonate solution and extracting with an organic solvent.[16]

  • Employ Specialized Catalysts: For certain alkylations, such as allylic aminations, specialized transition-metal catalysts are required to achieve any significant conversion with hindered amines. For example, Pd-Ti heterobimetallic complexes have been shown to be effective.[17]

Scenario 3: Ineffective Deprotonation (When Used as a Base)

Question: "I'm using 2,2,4,4-Tetramethylpentan-3-amine as a base to deprotonate a substrate, but the reaction isn't proceeding. I thought it was a strong base?"

Root Cause Analysis: While the conjugate acid of this amine has a high pKa, indicating it is a reasonably strong base thermodynamically, its kinetic basicity can be poor due to steric hindrance. It may be too bulky to access the specific proton you are trying to remove, especially if that proton is also sterically congested.

Solutions
  • Solvent Choice: Use a polar aprotic solvent (e.g., THF, DMSO). Protic solvents like ethanol can solvate the amine's lone pair, reducing its availability and basicity.[13]

  • Elevated Temperature: Increasing the temperature provides the necessary energy to overcome the steric barrier for proton abstraction.

  • Alternative Base: If the substrate's proton is highly inaccessible, 2,2,4,4-Tetramethylpentan-3-amine may not be the right choice. Consider a smaller but still non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a stronger, more sterically demanding base like lithium diisopropylamide (LDA), depending on the specific requirements of your reaction.

Part 3: References

  • Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes. Organic Letters.[Link]

  • Efficient oxidation of hindered amines to nitroxide radicals with hydrogen peroxide over layered double hydroxide. RSC Publishing.[Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.[Link]

  • Catalytic Intramolecular Hydroamination of Hindered Alkenes Using Organolanthanide Complexes. The Journal of Organic Chemistry.[Link]

  • Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. The Journal of Organic Chemistry.[Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate.[Link]

  • Sterically Hindered Solvents. Area of Sustainability.[Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.[Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry.[Link]

  • Synthesis of sterically hindered secondary aminoether alcohols from acid anhydride and/or acid halide and sulfur trioxide. Google Patents.

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate.[Link]

  • Sterically hindered amines for carbon dioxide removal from gases. Industrial & Engineering Chemistry Fundamentals.[Link]

  • 2,2,4,4-Tetramethylpentan-3-ol. LookChem.[Link]

  • Reactions of Amines. University of St. Thomas.[Link]

  • 2,2,4,4-Tetramethylpentan-3-amine. PubChem.[Link]

  • 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. Wikipedia.[Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov.[Link]

  • Accelerators for Amine Curing Agents. Polymer Innovation Blog.[Link]

  • Reactions of Amines. Chemistry LibreTexts.[Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate.[Link]

  • Deprotonation of highly basic tertiary amine in the presence of an ester functional group? ResearchGate.[Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal.[Link]

  • New Breakthroughs in Hindered Amine Light Stabilizer Performance. ResearchGate.[Link]

  • 2,2,4-Trimethylpentan-3-amine. PubChem.[Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. PubMed.[Link]

  • Amine alkylation. Wikipedia.[Link]

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed.[Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.[Link]

  • N-Acylation Reactions of Amines. ResearchGate.[Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]

  • Method for preparing triacetone amine. Google Patents.

  • 2,2,4,4-Tetramethylpentane. ChemBK.[Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers.[Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. PMC.[Link]

  • Flexibility is Key: Synthesis of a Tripyridylamine (TPA) Congener with a Phosphorus Apical Donor and Coordination to Cobalt(II). Inorganic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hindered Amine Solubility in Reaction Media

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers in drug development and synthetic chemistry struggling with the erratic solubility profiles of ster...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers in drug development and synthetic chemistry struggling with the erratic solubility profiles of sterically hindered amines (e.g., 2,2,6,6-tetramethylpiperidine derivatives, diisopropylamine, and bulky secondary/tertiary amines).

Unlike simple aliphatic amines, hindered variants possess unique thermodynamic and kinetic barriers to solvation. This guide is engineered to dissect the root causality behind your solubility failures and provide self-validating protocols to establish homogeneous reaction environments.

Part 1: The Causality of Hindered Amine Insolubility

Before applying a fix, we must understand the physical chemistry governing the system. The solubility of an amine is a thermodynamic competition between its ability to interact with the solvent and its crystal lattice energy.

  • Steric Shielding & Hydrogen Bonding: Bulky groups (like isopropyl or tert-butyl) physically block solvent molecules from effectively solvating the nitrogen atom. While primary amines can act as robust hydrogen bond donors and acceptors, tertiary and heavily hindered secondary amines have limited to no hydrogen-bonding donor capacity. This renders them highly lipophilic, yet paradoxically prone to precipitation in non-polar solvents if their intermolecular lattice energy is high.

  • pKa Shifts and Basicity: Steric hindrance alters the basicity of the amine. Electron-donating alkyl groups push electron density toward the nitrogen (+I inductive effect), which theoretically increases basicity. However, steric crowding destabilizes the solvated conjugate acid, often resulting in a lower-than-expected pKa in aqueous media compared to unhindered analogues[1].

Part 2: Troubleshooting Guides & FAQs

Q1: My hindered secondary amine (e.g., diisopropylamine) precipitates when I add it to my organic solvent (like toluene or hexane) during a catalytic reaction. How do I force it into solution?

  • Root Cause: The amine is likely forming a hydrogen-bonded dimer or a carbonate salt upon exposure to trace atmospheric CO₂. Hindered amines are notorious for forming destabilized carbamates or bicarbonates when reacting with CO₂, drastically altering their solubility profile.

  • Solution:

    • Degas and Purge: Ensure strict Schlenk techniques to eliminate CO₂.

    • Co-Solvent Blending: Introduce a polar aprotic co-solvent. Research demonstrates that formulating nonaqueous solvents with1 disrupts intermolecular amine interactions and enhances solvation without deactivating most transition metal catalysts [2].

    • Lipophilic Counterions: If the amine must be used as a salt, exchange the standard chloride/bromide counterion for a highly lipophilic one, such as hexafluorophosphate (PF₆⁻) or tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻).

Q2: I am performing an aqueous biphasic reaction, but my bulky tertiary amine won't dissolve in the aqueous layer, even at a low pH. Why?

  • Root Cause: The lipophilicity of the bulky alkyl groups outweighs the hydrophilicity of the protonated ammonium center. The standard rule of "protonate to dissolve" fails because the hydration sphere cannot encapsulate the massive hydrophobic bulk.

  • Solution: Utilize the amine itself as a 2. By bubbling CO₂ through the aqueous/amine mixture, sterically hindered secondary and tertiary amines form bicarbonate salts that are highly water-soluble [3]. Removing the CO₂ reverts the amine to its hydrophobic, organic-soluble state.

Q3: How does temperature affect the solubility of hindered amines in organic solvents?

  • Root Cause: Solvation is a thermodynamically driven process ( ΔG=ΔH−TΔS ). For hindered amines, the enthalpy of mixing ( ΔH ) is often endothermic due to the disruption of strong amine-amine interactions that aren't fully compensated by amine-solvent interactions.

  • Solution: Increasing the temperature increases the entropic contribution ( TΔS ), driving the amine into solution. However, always verify the boiling point of the specific amine to avoid evaporative loss.

Part 3: Self-Validating Experimental Protocols

Protocol A: Solubilization via Lipophilic Salt Formation (BArF Exchange)
  • Purpose: To solubilize highly hindered amine hydrochlorides in non-polar organic solvents (e.g., dichloromethane, toluene).

  • Causality: Swapping a small, hard anion (Cl⁻) for a massive, charge-diffuse anion (BArF⁻) lowers the lattice energy of the salt and increases favorable London dispersion forces with the organic solvent.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of the hindered amine hydrochloride in 10 mL of a biphasic mixture of Dichloromethane (DCM) and deionized water (1:1 v/v).

  • Ion Exchange: Add 1.05 mmol of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) to the vigorously stirring biphasic mixture.

  • Phase Transfer: Stir at room temperature for 2 hours. The bulky amine-BArF salt will spontaneously partition into the lower DCM layer due to its extreme lipophilicity.

  • Validation Check: Stop stirring and allow phase separation. Test the upper aqueous layer with a few drops of 0.1 M AgNO₃. The immediate formation of a white AgCl precipitate confirms the successful displacement of the chloride ion into the aqueous phase.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly organic-soluble amine salt.

Protocol B: Reversible Solubilization using Switchable-Hydrophilicity (SHS)
  • Purpose: To temporarily solubilize a lipophilic hindered amine in water for aqueous-phase reactions, then recover it.

Step-by-Step Methodology:

  • Initial State: Combine the hindered amine (e.g., N-propyl-sec-butylamine) and water in a 1:1 volume ratio. Observe the biphasic mixture (the amine is insoluble).

  • Carbonation (Solubilization): Bubble CO₂ gas through the mixture at room temperature via a dispersion frit. The mildly exothermic reaction will form the amine bicarbonate salt.

  • Validation Check: Within 30-60 minutes, the biphasic mixture will transition into a single, visually clear, homogeneous aqueous phase. If cloudiness persists, lower the temperature slightly to favor the exothermic bicarbonate formation.

  • Reaction Execution: Perform your desired aqueous-phase chemical transformation.

  • Decarbonation (Recovery): To recover the amine, heat the solution to 65 °C while sparging with N₂ or Argon. The bicarbonate decomposes, releasing CO₂, and the amine phase-separates back into a distinct organic layer for easy decantation.

Part 4: Quantitative Data & Thermodynamic Parameters

The following table summarizes the physicochemical properties that dictate the solubility of common hindered amines compared to unhindered baselines [4].

Amine TypeCompoundpKa (Aqueous)LogP (Lipophilicity)Soluble in Water?Soluble in Toluene?Primary Solubilization Strategy
Unhindered Primaryn-Butylamine10.780.90MiscibleMiscibleN/A (Highly soluble)
Hindered SecondaryDiisopropylamine (DIPA)11.051.40PartialMiscibleCo-solvent (NMP/MEG)
Hindered Secondary2,2,6,6-Tetramethylpiperidine (TMP)11.072.30InsolubleMiscibleLipophilic Counterion
Hindered TertiaryN,N-Diisopropylethylamine (DIPEA)10.502.60InsolubleMiscibleSHS / pH Adjustment
Highly HinderedN-propyl-sec-butylamine~10.8>2.5InsolubleMiscibleSwitchable Hydrophilicity (CO₂)

Note: The pKa values demonstrate that steric bulk does not drastically reduce intrinsic basicity, but the high LogP values indicate the dominant hydrophobic effect preventing aqueous solvation.

Part 5: Visualizing the Solubilization Logic

Below is the logical decision tree for troubleshooting hindered amine solubility, mapping the physical state of the media to the appropriate chemical intervention.

AmineSolubility Start Hindered Amine Insoluble in Media CheckMedia Identify Reaction Media Start->CheckMedia Aqueous Aqueous / Polar CheckMedia->Aqueous NonPolar Organic / Non-Polar CheckMedia->NonPolar CheckPH Adjust pH < pKa (Form Salt) Aqueous->CheckPH SHS Switchable Hydrophilicity Solvent (SHS) Aqueous->SHS UseCoSolvent Add Co-solvent (e.g., NMP, MEG) NonPolar->UseCoSolvent Lipophilic Use Lipophilic Counterion (e.g., BARF, PF6) NonPolar->Lipophilic Success Homogeneous Solution Ready for Reaction CheckPH->Success UseCoSolvent->Success Lipophilic->Success SHS->Success

Decision matrix for resolving hindered amine insolubility based on reaction media polarity.

To further understand the Switchable-Hydrophilicity Solvent (SHS) mechanism, the following diagram illustrates the reversible thermodynamic cycle of hindered amines in aqueous environments.

SHSMechanism Biphasic Biphasic System (Amine + Water) AddCO2 Bubble CO2 (Room Temp) Biphasic->AddCO2 Bicarbonate Amine Bicarbonate Salt (Hydrophilic) AddCO2->Bicarbonate Exothermic Monophasic Monophasic Aqueous Solution Bicarbonate->Monophasic Solvation RemoveCO2 Heat (65°C) + N2 Sparge (Release CO2) Monophasic->RemoveCO2 Post-Reaction RemoveCO2->Biphasic Phase Separation

The reversible thermodynamic cycle of Switchable-Hydrophilicity Solvents (SHS).

References

  • Principles of Drug Action 1, Spring 2005, Amines. Auburn University.[Link]

  • Solubility and Heat of Absorption of CO2 into Diisopropylamine and N,N-Diethylethanolamine Mixed with Organic Solvents. ACS Publications (Energy & Fuels).[Link]

  • Design and evaluation of switchable-hydrophilicity solvents. Green Chemistry (RSC Publishing).[Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines. ACS Publications (Journal of Chemical & Engineering Data).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,2,4,4-Tetramethylpentan-3-amine Removal

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals struggling with the post-reaction removal of 2,2,4,4-tetramethylpentan-3-amine (also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals struggling with the post-reaction removal of 2,2,4,4-tetramethylpentan-3-amine (also known as di-tert-butylcarbinylamine).

Due to its unique structure—a primary amine flanked by two massive tert-butyl groups—this compound exhibits extreme steric shielding and high lipophilicity. Standard amine-removal techniques often fail, leading to contaminated libraries and stalled workflows. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to isolate your target product.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 2,2,4,4-tetramethylpentan-3-amine persist in my organic phase despite multiple washes with 1M aqueous HCl? The Causality: Standard basic amines protonate and partition into the aqueous phase. However, the extreme steric bulk of the di-tert-butyl groups creates a "steric umbrella" around the nitrogen. While the amine does protonate, the resulting ammonium chloride salt is highly lipophilic (9 carbons, highly branched). It forms a tight ion pair that drastically lowers its hydration energy, shifting the partition coefficient ( LogD ) so that the salt prefers organic solvents (like DCM or EtOAc) over water. The Solution: Abandon standard aqueous HCl. Instead, use a counterion that is highly hydrophilic and less prone to ion-pairing in organics, such as bisulfate (10% KHSO4​ ), or bypass aqueous extraction entirely by using [2].

Q2: I tried using a polymer-supported isocyanate scavenger resin, but the amine isn't being removed. Why? The Causality: Covalent scavenger resins (e.g., PS-Isocyanate) rely on the amine acting as a nucleophile to form a urea linkage. The massive steric hindrance of 2,2,4,4-tetramethylpentan-3-amine drops its [3] against polymer-bound electrophiles. The Solution: Switch to a strong cation-exchange resin like Amberlyst-15. Acid-base proton transfer is diffusion-controlled and is not significantly impeded by steric bulk.

Q3: Can I simply remove it via evaporation on a rotary evaporator? The Causality: With a molecular weight of 143.27 g/mol , the [1]. Standard rotary evaporation conditions (40 °C, 20 mbar) are thermodynamically insufficient to remove it efficiently without co-evaporating volatile target products or requiring excessive time. The Solution: Utilize [4] (1–5 mbar at 50–60 °C) if your target product is non-volatile.

Part 2: Quantitative Data & Method Comparison

To optimize your purification strategy, compare the thermodynamic and kinetic profiles of the available removal methods below.

Removal MethodMechanism of ActionEfficiency for Hindered AmineIdeal Target Product ProfileMajor Limitation
1M HCl Aqueous Wash Aqueous partitioning of ammonium saltPoor (< 40% removal)Highly lipophilic, non-basicSevere emulsion formation; poor partitioning.
10% KHSO4​ Wash Aqueous partitioning with hydrophilic counterionModerate (~85% removal)Non-basic, stable to strong acidRequires multiple washes; yield loss.
PS-Isocyanate Resin Covalent nucleophilic scavengingFail (< 5% removal)Basic or acid-sensitiveSteric hindrance prevents reaction.
Amberlyst-15 Resin Ionic scavenging via proton transferExcellent (> 98% removal)Neutral, non-basic, volatileBasic target products will also bind.
Anhydrous Precipitation Anti-solvent crystallization of HCl saltExcellent (> 99% removal)Neutral, non-basic, lipophilicRequires anhydrous conditions.
High-Vac Distillation Thermal vaporization (Kugelrohr)Excellent (> 95% removal)Non-volatile, thermally stableNot suitable for volatile targets.

Part 3: Decision Matrix Workflow

Use the following logical workflow to select the optimal removal strategy based on the physicochemical properties of your target product.

AmineRemoval Start Crude Reaction Mixture (Target + Hindered Amine) IsBasic Is the target product basic? Start->IsBasic TargetNotBasic Target is Neutral/Acidic IsBasic->TargetNotBasic No TargetBasic Target is Basic IsBasic->TargetBasic Yes Method1 Protocol A: Direct Precipitation (Anhydrous HCl in Hexane) TargetNotBasic->Method1 IsVolatile Is the target volatile? TargetBasic->IsVolatile Method2 Protocol B: Cation-Exchange (Amberlyst-15 Resin) IsVolatile->Method2 Yes Method3 Protocol C: Kugelrohr Distillation (1-5 mbar, 50-60 °C) IsVolatile->Method3 No Pure Pure Target Product Method1->Pure Method2->Pure Method3->Pure

Workflow for removing 2,2,4,4-tetramethylpentan-3-amine based on target product properties.

Part 4: Validated Experimental Protocols

Protocol A: Direct Anhydrous Precipitation (The "Anti-Solvent" Method)

Theory: This method bypasses the lipophilic partitioning problem by exploiting the absolute insolubility of the sterically hindered ammonium chloride salt in non-polar hydrocarbon solvents.

Step-by-Step Methodology:

  • Solvent Exchange: Concentrate the crude reaction mixture in vacuo to remove all reaction solvents. Redissolve the oily residue in a minimal amount of dry hexanes or diethyl ether (approx. 10 mL per gram of crude).

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.2 equivalents (relative to the theoretical amount of amine) of anhydrous HCl in dioxane (4M).

  • Crystallization: Stir for 15 minutes. A dense white precipitate of 2,2,4,4-tetramethylpentan-3-amine hydrochloride will form immediately.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with 2 x 5 mL of ice-cold hexanes.

  • Recovery: Concentrate the filtrate in vacuo to recover your pure, neutral/acidic target product.

  • Self-Validation Step: Spot the concentrated filtrate on a TLC plate and stain with Ninhydrin. Heat the plate; the absence of a purple/blue spot confirms the complete removal of the primary amine.

Protocol B: Cation-Exchange Scavenging (Amberlyst-15)

Theory: This protocol uses acid-base chemistry to trap the amine on a solid support. Because proton transfer is not hindered by the di-tert-butyl groups, the amine is rapidly sequestered onto the sulfonic acid functional groups of the resin.

Step-by-Step Methodology:

  • Resin Preparation: Weigh out Amberlyst-15 resin (hydrogen form, 4.7 meq/g loading). Use 3–4 equivalents based on the estimated residual amine. Swell the resin in dichloromethane (DCM) for 15 minutes.

  • Scavenging: Dissolve the crude reaction mixture in DCM and add it to the swollen resin suspension.

  • Agitation: Agitate the mixture gently on an orbital shaker for 3 hours at room temperature. Note: Do not use a magnetic stir bar, as it will physically grind and destroy the polymer beads.

  • Filtration: Filter the resin through a fritted syringe or filter paper. Wash the resin sequentially with DCM (2 x 10 mL) and Methanol (1 x 10 mL) to elute the target product.

  • Self-Validation Step: Test the pH of the final wash droplet using wet pH paper. It should be neutral. If it is basic, the resin capacity was exceeded; repeat the process with 1 additional equivalent of fresh resin.

Part 5: References

  • National Center for Biotechnology Information. (2025). 2,2,4,4-Tetramethylpentan-3-amine. PubChem Compound Summary for CID 13165888. Retrieved from[Link]

  • Kopka, I. E., Fataftah, Z. A., & Rathke, M. W. (1980). Preparation of sterically hindered amines. The Journal of Organic Chemistry, 45(23), 4616-4622. Retrieved from[Link]

  • Ley, S. V., et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-3915. Retrieved from[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Maximizing Reaction Yields: A Comparative Analysis of 2,2,4,4-Tetramethylpentan-3-amine and Other Sterically Hindered Bases in Organic Synthesis

An In-Depth Technical Guide to Non-Nucleophilic Bases: In the intricate landscape of modern organic synthesis, the choice of base is a critical parameter that can dictate the success or failure of a reaction. While basic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Non-Nucleophilic Bases:

In the intricate landscape of modern organic synthesis, the choice of base is a critical parameter that can dictate the success or failure of a reaction. While basicity (pKa) is a primary consideration, the interplay between a base's steric architecture and its nucleophilicity is often the deciding factor in achieving high product yields and minimizing side reactions. This guide provides a comparative analysis of 2,2,4,4-tetramethylpentan-3-amine, an exceptionally hindered primary amine, against a spectrum of commonly employed non-nucleophilic bases. We will delve into the mechanistic rationale behind base selection, supported by physicochemical data and a detailed experimental protocol, to empower researchers in making informed decisions for their synthetic challenges.

The Principle of Non-Nucleophilic Basicity

A non-nucleophilic base is a chemical species engineered to exhibit strong proton affinity while demonstrating negligible tendency to act as a nucleophile.[1][2] This dual characteristic is paramount in reactions where a substrate possesses multiple electrophilic sites. The primary function of such a base is to deprotonate a target molecule, typically a carbon acid to form an enolate or carbanion, without competing in undesirable nucleophilic addition or substitution reactions.[1][2]

The efficacy of a non-nucleophilic base is governed by two key factors:

  • Basicity (pKa of the Conjugate Acid): This thermodynamic property determines the base's ability to deprotonate a given acid. Stronger bases, such as lithium amides, possess conjugate acids with high pKa values and are capable of deprotonating very weak carbon acids.[1][3]

  • Steric Hindrance: This kinetic factor is a function of the base's three-dimensional structure. Large, bulky substituents around the basic center (typically a nitrogen atom) create a steric shield.[4] This shield physically impedes the base from approaching and attacking sterically encumbered electrophilic centers (like a carbonyl carbon) but still allows the much smaller proton to be abstracted.[4]

A Comparative Overview of Key Hindered Bases

The selection of an appropriate base requires a nuanced understanding of its properties. 2,2,4,4-Tetramethylpentan-3-amine represents an extreme in terms of steric bulk, positioning it uniquely among other well-established bases.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Decision framework for selecting a non-nucleophilic base.

Data Summary: Physicochemical Properties of Selected Bases

The table below summarizes the critical properties of 2,2,4,4-Tetramethylpentan-3-amine and other common non-nucleophilic bases.

Base NameAbbreviationCAS NumberMolar Mass ( g/mol )pKa (of Conj. Acid)Key Features
2,2,4,4-Tetramethylpentan-3-amine TMPA61833-45-2143.27~11 (Estimated)Exceptionally high steric hindrance; primary amine.[5][6]
Lithium DiisopropylamideLDA4111-54-0107.12~36Very strong, kinetically selective, widely used for enolate formation.[3][7]
Lithium bis(trimethylsilyl)amideLiHMDS4039-32-1167.33~26Strong, highly hindered, better solubility in non-polar solvents than LDA.[8][9]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU6674-22-2152.24~13.5 (in H₂O)Bicyclic amidine, excellent for E2 eliminations, moderately strong.[2][10]
N,N-DiisopropylethylamineDIPEA7087-68-5129.24~10.75"Hünig's Base," common as a proton scavenger, moderately hindered.[2]
Analysis and Application Niche:
  • Lithium Amides (LDA, LiHMDS): These are the strongest bases in the list, capable of rapid and irreversible deprotonation of ketones, esters, and other carbon acids at low temperatures (-78 °C).[3][7] Their significant steric bulk favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon), a cornerstone of modern asymmetric synthesis.[3] LDA and LiHMDS are the reagents of choice when complete and fast enolate generation is required.[11][12]

  • DBU: As an amidine, DBU is a moderately strong, yet non-nucleophilic, base.[13][14] It is particularly effective in promoting elimination (E2) reactions to form alkenes and is widely used in dehydrohalogenations.[2][10] Its basicity is generally insufficient for the complete deprotonation of simple ketones but is suitable for more acidic substrates.

  • Hindered Amines (DIPEA, TMPA): These bases are significantly weaker than lithium amides. Their primary role is not to generate stoichiometric amounts of enolates but to act as acid scavengers. They neutralize acidic byproducts generated during a reaction (e.g., HCl or HBr) without interfering with electrophilic reagents.

    • DIPEA (Hünig's Base) is a workhorse in this category.

    • 2,2,4,4-Tetramethylpentan-3-amine (TMPA) can be considered an extreme version of DIPEA. Its defining feature is the immense steric crowding around the nitrogen atom, provided by two adjacent tert-butyl groups. This structure makes it an exceptionally poor nucleophile, likely even less nucleophilic than DIPEA. TMPA would be the base of choice in highly sensitive systems where even trace nucleophilic attack by the scavenger base on a potent electrophile (e.g., an activated acyl species) must be rigorously suppressed to maximize the yield of the desired product.

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} Caption: Steric hindrance allows proton access but blocks nucleophilic attack.

Experimental Protocol: Kinetic Enolate Formation for Aldol Addition

This protocol details the formation of a lithium enolate from 2-heptanone using LDA, followed by its reaction with benzaldehyde. This procedure serves as a self-validating system; improper base selection or technique would lead to a mixture of products and reduced yield.

Materials and Reagents:
  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

  • 2-Heptanone, freshly distilled

  • Benzaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.

    • Causality: Rigorous exclusion of atmospheric moisture is critical. Water will quench the n-BuLi and the LDA, and protonate the desired enolate, thus inhibiting the reaction and reducing the yield.

  • LDA Preparation (In Situ):

    • Charge the flask with anhydrous THF (40 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) via syringe.

    • Slowly add n-BuLi (4.0 mL, 10.0 mmol, 1.0 equiv) dropwise over 10 minutes. The solution may turn slightly yellow or remain colorless.

    • Stir the solution at -78 °C for 30 minutes.

    • Causality: Preparing LDA in situ ensures it is fresh and highly reactive. Adding n-BuLi slowly prevents localized heating. The 30-minute stir time ensures complete formation of the LDA base.[3]

  • Enolate Formation:

    • Add 2-heptanone (1.40 mL, 10.0 mmol, 1.0 equiv) dropwise to the LDA solution at -78 °C over 15 minutes.

    • Stir the resulting solution for 1 hour at -78 °C.

    • Causality: The ketone is added to the base to ensure the ketone is always in an environment with excess base, preventing self-condensation. The low temperature and strong, hindered nature of LDA favor the irreversible formation of the less-substituted (kinetic) enolate.[7]

  • Aldol Addition:

    • Slowly add benzaldehyde (1.02 mL, 10.0 mmol, 1.0 equiv) to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 2 hours.

    • Causality: The electrophile (benzaldehyde) is added after complete enolate formation. Maintaining the low temperature prevents enolate equilibration and potential side reactions.

  • Workup and Purification:

    • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution while the flask is still at -78 °C.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography to yield the aldol product.

    • Causality: Quenching with a weak acid like NH₄Cl protonates the lithium alkoxide formed, providing the neutral alcohol product. Standard extraction and drying procedures isolate the product from the aqueous phase and residual water.

Conclusion and Outlook

The judicious selection of a non-nucleophilic base is a testament to the precision required in chemical synthesis. While powerful anionic bases like LDA and LiHMDS are unmatched for quantitative kinetic enolate formation, weaker, neutral amine bases play a crucial role as acid scavengers. Within this latter class, 2,2,4,4-tetramethylpentan-3-amine stands out due to its unparalleled steric bulk. Its application is strategically advantageous in reactions involving highly sensitive electrophiles where the prevention of even minor nucleophilic side reactions is essential for maximizing product yield. As synthetic targets become more complex, the demand for highly specialized reagents like TMPA, which offer unique reactivity profiles, will undoubtedly continue to grow, further enriching the chemist's toolkit.

References

  • Wikipedia. Lithium diisopropylamide. [Link][3]

  • Wikipedia. Lithium bis(trimethylsilyl)amide. [Link][9]

  • Grokipedia. Non-nucleophilic base. [Link][1]

  • Fiveable. LDA (lithium diisopropylamide): Organic Chemistry II Study.... [Link][4]

  • Common Organic Chemistry. Lithium Bis(trimethylsilyl)amide (LiHMDS). [Link][15]

  • Wikipedia. Non-nucleophilic base. [Link][2]

  • Wikipedia. 1,8-Diazabicyclo[5.4.0]undec-7-ene. [Link][10]

  • Chemeurope.com. Lithium diisopropylamide. [Link][7]

  • RSC Publishing. Efficient synthesis of novel N-substituted 2-carboxy-4-quinolones via lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction. [Link][16]

  • ACS Publications. The Dual Role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the Synthesis of Terminal Aryl- and Styryl-Acetylenes via Umpolung Reactivity | Organic Letters. [Link][17]

  • PMC. Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization. [Link][18]

  • YouTube. Lithium Di-isopropyl Amide (LDA) Preparation and Applications Part-I. [Link][11]

  • ResearchGate. ChemInform Abstract: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A Versatile Reagent in Organic Synthesis. [Link][19]

  • Slideshare. Presentation on LDA (LITHIUM DI ISOPROPYL AMINE | PPTX. [Link][12]

  • PubChem. 2,2,4,4-Tetramethylpentan-3-amine. [Link][6]

Sources

Comparative

A Researcher's Guide to Regioselectivity: Navigating Hofmann vs. Zaitsev Elimination with Bulky Amines

In the landscape of synthetic organic chemistry, the ability to selectively form a carbon-carbon double bond at a desired position is of paramount importance for the construction of complex molecular architectures. Elimi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the ability to selectively form a carbon-carbon double bond at a desired position is of paramount importance for the construction of complex molecular architectures. Elimination reactions, particularly the E2 mechanism, offer a powerful tool for this purpose. However, the regiochemical outcome of these reactions can be steered towards one of two products: the thermodynamically more stable, more substituted alkene (the Zaitsev product), or the less substituted, often kinetically favored alkene (the Hofmann product). This guide provides an in-depth analysis of how to strategically employ bulky amines and other sterically hindered bases to favor the formation of the Hofmann product, a crucial tactic in modern organic synthesis.

The Decisive Role of Steric Hindrance: Zaitsev vs. Hofmann

The regioselectivity of an E2 elimination reaction is primarily dictated by the interplay between the stability of the forming alkene and the steric environment of the transition state.

Zaitsev's Rule states that in an elimination reaction, the major product will be the more stable alkene, which is typically the more highly substituted one.[1][2] This rule generally holds true when using small, unhindered bases such as hydroxide, methoxide, or ethoxide.[2][3] These smaller bases can readily access the more sterically hindered, internal β-hydrogens, leading to the thermodynamically favored product.

Hofmann's Rule , on the other hand, predicts the formation of the less substituted alkene as the major product.[4][5][6] This outcome is favored when a sterically hindered (bulky) base is used.[7][8][9] The large size of these bases makes it difficult for them to approach the more substituted β-hydrogens due to steric clash with the substrate.[10][11][12] Consequently, the bulky base will preferentially abstract a more accessible, less sterically hindered proton from a terminal carbon, leading to the Hofmann product.[10][13]

The following diagram illustrates the mechanistic choice a bulky base faces, leading to either the Zaitsev or Hofmann product.

G cluster_0 E2 Elimination with a Bulky Base cluster_1 Transition States cluster_2 Products Substrate Alkyl Halide (e.g., 2-Bromo-2-methylbutane) TS_Zaitsev Sterically Hindered Transition State Substrate->TS_Zaitsev Attack at internal β-H TS_Hofmann Less Hindered Transition State Substrate->TS_Hofmann Attack at terminal β-H BulkyBase Bulky Base (e.g., t-BuO⁻) BulkyBase->TS_Zaitsev BulkyBase->TS_Hofmann Zaitsev Zaitsev Product (More Substituted) TS_Zaitsev->Zaitsev Minor Pathway Hofmann Hofmann Product (Less Substituted) TS_Hofmann->Hofmann Major Pathway

Caption: Steric hindrance dictates the regioselectivity of E2 reactions with bulky bases.

Quantitative Analysis of Product Ratios

The choice of a bulky base can dramatically shift the product ratio from predominantly Zaitsev to overwhelmingly Hofmann. The following table summarizes experimental data for the elimination of various alkyl halides with different bases, illustrating this effect.

SubstrateBaseHofmann Product (%)Zaitsev Product (%)Reference
2-BromobutaneKOEt3070[10]
2-BromobutaneKOtBu5347[10]
2-BromopentaneKOEt3169[10]
2-BromopentaneKOtBu6634[10]
2-Bromo-2-methylbutaneKOEt3070[10]
2-Bromo-2-methylbutaneKOtBu7228[10]
2-Bromo-2,3-dimethylbutaneMeO⁻2080[14]
2-Bromo-2,3-dimethylbutanet-BuO⁻7525[14]

As the data clearly indicates, increasing the steric bulk of the base (from ethoxide to tert-butoxide) consistently increases the proportion of the Hofmann product. This trend is even more pronounced with more sterically hindered substrates.

Common Bulky Bases for Hofmann Elimination

A variety of sterically hindered bases are commercially available or can be readily prepared to promote the formation of the Hofmann product. Some of the most common examples include:

  • Potassium tert-butoxide (KOtBu) : This is one of the most widely used bulky bases due to its high basicity and significant steric hindrance.[9][13]

  • Lithium diisopropylamide (LDA) : Another very strong and sterically demanding base, often used in situations requiring a non-nucleophilic base.[15][16]

  • 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) : These are non-nucleophilic amine bases that are effective for promoting E2 reactions.[16]

  • Sterically Hindered Pyridines : Derivatives of pyridine with bulky substituents, such as 2,6-lutidine (2,6-dimethylpyridine), can also favor the Hofmann product.[10]

The Classic Hofmann Elimination: The Bulky Leaving Group Approach

The term "Hofmann Elimination" also refers to a specific reaction sequence developed by August Wilhelm von Hofmann, which involves the exhaustive methylation of an amine, followed by elimination.[4][15] In this case, the regioselectivity is controlled not by a bulky base, but by a very bulky leaving group, the trialkylamine.

The reaction proceeds in two main steps:

  • Exhaustive Methylation : The amine is treated with an excess of methyl iodide to form a quaternary ammonium iodide salt.[4][15]

  • Elimination : The iodide salt is then treated with silver oxide and water to generate a quaternary ammonium hydroxide, which upon heating, undergoes an E2 elimination to form the alkene and a trialkylamine.[4][17]

The extreme steric bulk of the trialkylammonium leaving group makes the transition state leading to the Zaitsev product highly unfavorable due to gauche interactions.[15] Consequently, the base (hydroxide) abstracts a proton from the least sterically hindered β-position, leading to the Hofmann product.[4]

G cluster_0 Classical Hofmann Elimination Workflow Start Primary Amine Step1 Exhaustive Methylation (excess CH₃I) Start->Step1 QuatSalt Quaternary Ammonium Iodide Salt Step1->QuatSalt Step2 Treatment with Ag₂O, H₂O QuatSalt->Step2 QuatHydroxide Quaternary Ammonium Hydroxide Step2->QuatHydroxide Step3 Heating (Δ) QuatHydroxide->Step3 Product Hofmann Product (Less Substituted Alkene) + Trialkylamine Step3->Product

Caption: Workflow for the classical Hofmann elimination reaction.

Experimental Protocols

The following are representative protocols for achieving Hofmann selectivity using either a bulky base or the classical Hofmann elimination procedure.

Protocol 1: E2 Elimination of 2-Bromo-2-methylbutane with Potassium tert-Butoxide

Objective: To synthesize 2-methyl-1-butene (Hofmann product) as the major product from the dehydrobromination of 2-bromo-2-methylbutane.

Materials:

  • 2-bromo-2-methylbutane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add 2-bromo-2-methylbutane (1.0 equivalent) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 83 °C) and maintain the reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with a low-boiling-point organic solvent (e.g., diethyl ether or pentane).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.

  • Analyze the product mixture by gas chromatography (GC) or ¹H NMR to determine the ratio of 2-methyl-1-butene to 2-methyl-2-butene.

Protocol 2: Classical Hofmann Elimination of Pentan-2-amine

Objective: To synthesize 1-pentene (Hofmann product) from pentan-2-amine.

Materials:

  • Pentan-2-amine

  • Methyl iodide (excess)

  • Sodium bicarbonate

  • Methanol

  • Silver oxide (Ag₂O)

  • Water

  • Distillation apparatus

Procedure:

  • Exhaustive Methylation: In a round-bottom flask, dissolve pentan-2-amine (1.0 equivalent) in methanol. Add an excess of methyl iodide (at least 3.5 equivalents) and sodium bicarbonate (to neutralize the HI formed). Stir the mixture at room temperature for 24 hours. The quaternary ammonium iodide will precipitate.

  • Filter the solid quaternary ammonium iodide and wash it with cold methanol.

  • Hydroxide Exchange: Suspend the quaternary ammonium iodide in water and add silver oxide (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours. The formation of a silver iodide precipitate will be observed.

  • Filter off the silver iodide precipitate. The filtrate contains the quaternary ammonium hydroxide.

  • Elimination: Carefully heat the aqueous solution of the quaternary ammonium hydroxide. The elimination reaction will occur, and the volatile 1-pentene will distill off. Collect the distillate in a cold trap.

  • Dry the collected 1-pentene over a suitable drying agent (e.g., anhydrous calcium chloride).

  • Confirm the identity of the product and assess its purity using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Conclusion

The strategic use of bulky amines and sterically hindered bases provides a reliable and effective method for controlling the regioselectivity of elimination reactions, favoring the formation of the less substituted Hofmann product. This approach is a cornerstone of modern organic synthesis, enabling the construction of specific alkene isomers that might be inaccessible through other methods. A thorough understanding of the interplay between substrate structure, base sterics, and leaving group size is crucial for any researcher aiming to leverage these powerful synthetic tools.

References

  • Bulky Bases in Elimination Reactions. (2012, October 24). Master Organic Chemistry. [Link]

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. (2020, October 28). The Journal of Organic Chemistry. [Link]

  • Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction. (2020, October 28). R Discovery. [Link]

  • Steric Hindrance in E2 Elimination of 2-Bromo-2,3-Dimethylbutane by Alkoxide Bases. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Hofmann elimination. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017, October 18). Master Organic Chemistry. [Link]

  • Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. (n.d.). ResearchGate. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). The Journal of Physical Chemistry A. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). The Journal of Physical Chemistry A. [Link]

  • The Hofmann Elimination. (2025, June 16). Chemistry Steps. [Link]

  • Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. (2023, July 11). Missouri S&T. [Link]

  • Zaitsev vs Hoffman's Product - E2 Elimination Reactions. (2023, April 7). Glasp. [Link]

  • Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). (n.d.). OrgoSolver. [Link]

  • 8.1: E2 Reaction. (2021, December 15). Chemistry LibreTexts. [Link]

  • E2 mechanism: regioselectivity. (n.d.). Khan Academy. [Link]

  • Draw the (most likely) major elimination product for the reaction of 2-bromo-2-methylbutane with: - KOH -. (2023, May 30). Brainly.com. [Link]

  • Elimination Reactions. (2022, August 28). [Link]

  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts. [Link]

  • Organic chemistry lab) Running a kinetic experiment on our "E2" reaction of 2-bromo-2-methylbutane (tertiary) with KOH in 1-propanol will give a faster rate of reaction. Is this true or false and exp. (n.d.). Homework.Study.com. [Link]

  • Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity. (2015, March 2). CureFFI.org. [Link]

  • Ch22: Hofmann elimination. (n.d.). University of Calgary. [Link]

  • The E2 Reaction - Bulky Bases. (2012, July 5). YouTube. [Link]

  • The E2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • E2 Reactions. (n.d.). Organic Chemistry Tutor. [Link]

  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011, October 29). Master Organic Chemistry. [Link]

  • tBuOK Elimination. (2025, August 3). Chemistry Steps. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 2). ResearchGate. [Link]

  • The course of the E2 reaction can be influenced by the stability of the alkenes prod. (n.d.). [Link]

  • 8.1: General Features of Elimination. (2019, September 20). Chemistry LibreTexts. [Link]

  • Zaitsev vs Hofmann Product. (2024, July 14). Reddit. [Link]

  • E2 Reactions and Bulky Bases Hoffmann vs Zaitsev Products in E2 Reactions. Help me with Org. Chem! (2022, October 27). YouTube. [Link]

  • Zaitsev rule vs Hofmann rule: Easy statement and examples. (2018, April 30). Chemistry Notes. [Link]

  • Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. (2020, December 23). Chemistry Steps. [Link]

  • How to Predict the Products of E2 reactions - Zaitsev vs Hofmann. (n.d.). [Link]

  • 2.4: Hofmann's Rule and Zaitsev's Rule. (2024, March 27). Chemistry LibreTexts. [Link]

  • Chem 350 Jasperse Ch. 7 Notes. (n.d.). [Link]

Sources

Validation

A Comparative Guide to pKa Determination: An In-Depth Analysis of NMR Titration for 2,2,4,4-Tetramethylpentan-3-amine

As a Senior Application Scientist, I've frequently guided research teams through the critical process of selecting the right analytical method for characterizing novel compounds. A molecule's acid dissociation constant,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided research teams through the critical process of selecting the right analytical method for characterizing novel compounds. A molecule's acid dissociation constant, or pKa, is a fundamental physicochemical property that governs its behavior in different environments. It is a crucial parameter in drug development, influencing everything from a drug's solubility and absorption to its interaction with biological targets.[1][2]

This guide focuses on determining the pKa of 2,2,4,4-Tetramethylpentan-3-amine, a sterically hindered primary amine. We will provide a comprehensive, field-tested protocol for Nuclear Magnetic Resonance (NMR) titration and objectively compare its performance against two other common techniques: potentiometric titration and UV-Vis spectrophotometry. The goal is to equip you, my fellow scientists, with the causal understanding needed to select and execute the most appropriate method for your research objectives.

The Principle of pKa Determination by NMR Spectroscopy

NMR spectroscopy offers a powerful and elegant solution for pKa determination by directly observing the electronic environment of specific nuclei within a molecule as a function of pH.[3][4] The core principle is that the chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. For an amine like 2,2,4,4-Tetramethylpentan-3-amine, the protonation and deprotonation of the nitrogen atom cause a significant change in the electron density around the neighboring protons, particularly the one on the alpha-carbon (the C3 methine proton).

The equilibrium between the protonated (BH⁺) and deprotonated (B) forms is rapid on the NMR timescale.[5] Consequently, instead of observing separate signals for each species, we see a single, time-averaged signal. The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the fully protonated (δ_BH⁺) and fully deprotonated (δ_B) forms.[5]

By systematically changing the pH of the solution and recording the corresponding chemical shift, we can generate a titration curve. This sigmoidal plot of δ_obs versus pH can be fitted to a modified Henderson-Hasselbalch equation, where the inflection point of the curve directly corresponds to the pKa.[6][7][8]

Experimental Protocol: NMR Titration of 2,2,4,4-Tetramethylpentan-3-amine

This protocol is designed as a self-validating system, ensuring accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Reagents
  • 2,2,4,4-Tetramethylpentan-3-amine (Purity >95%)

  • Deuterium oxide (D₂O, 99.9%)

  • Deuterated hydrochloric acid (DCl, ~1 M in D₂O)

  • Deuterated sodium hydroxide (NaOD, ~1 M in D₂O)

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) or similar internal standard

  • Calibrated pH meter with a micro-electrode

  • NMR tubes

Causality: The use of deuterated solvents is crucial for ¹H NMR to avoid the overwhelming signal from residual H₂O.[9] DCl and NaOD are used as titrants to adjust the pD (the pH equivalent in D₂O) without introducing protonated species that would complicate the spectra. DSS serves as an internal reference standard whose chemical shift is largely independent of pH, ensuring accurate referencing of the analyte's signals.

Sample Preparation
  • Prepare a stock solution of ~10 mM 2,2,4,4-Tetramethylpentan-3-amine in D₂O containing a known concentration of DSS (~0.5 mM).

  • Prepare a series of at least 10-15 NMR samples. To each NMR tube, add a fixed volume (e.g., 500 µL) of the stock solution.

  • Create a pD gradient across the samples by adding microliter quantities of DCl or NaOD to each tube. Aim for a pD range that brackets the expected pKa by at least 2-3 units on either side. For a primary amine, a pD range of 8 to 13 is a reasonable starting point.

  • After adding the acid or base, cap and invert the NMR tube several times to ensure thorough mixing.

pD Measurement and NMR Acquisition
  • For each prepared sample, carefully measure the pD using a calibrated pH meter. Note: The pH meter reading in D₂O is often referred to as pH. To obtain the pD, a correction must be applied: pD = pH + 0.44.[9][10] This correction accounts for the difference in ion product between H₂O and D₂O.

  • Acquire a ¹H NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K). Temperature stability is critical as chemical shifts can be temperature-dependent.

  • Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio for the methine proton of the amine.

Data Analysis
  • Process all spectra uniformly (phasing, baseline correction).

  • Reference each spectrum to the DSS signal at 0.00 ppm.

  • For each spectrum, accurately determine the chemical shift (δ_obs) of the methine proton (the -CH- group at the C3 position).

  • Create a table of pD versus δ_obs.

  • Plot δ_obs (y-axis) against pD (x-axis). The data should form a sigmoidal curve.

  • Fit the data to the following equation, a derivative of the Henderson-Hasselbalch equation, using non-linear regression software (e.g., Origin, KaleidaGraph, Python with SciPy)[7][8]:

    δ_obs = (δ_B + δ_BH⁺ * 10^(pKa - pD)) / (1 + 10^(pKa - pD))

    Where:

    • δ_obs is the observed chemical shift at a given pD.

    • δ_B is the limiting chemical shift of the deprotonated base.

    • δ_BH⁺ is the limiting chemical shift of the protonated acid.

    • pKa is the acid dissociation constant in D₂O.

  • The fitting procedure will yield values for pKa, δ_B, and δ_BH⁺.[11] To report the pKa in H₂O, a further correction may be necessary, though it is often small for amines.

Hypothetical Experimental Data
SamplepDChemical Shift (δ_obs) of C3-H (ppm)
18.502.85
29.002.87
39.502.91
410.002.98
510.503.09
610.803.18
711.003.25
811.203.32
911.503.39
1012.003.45
1112.503.48
1213.003.50

Visualizing the NMR Titration Workflow

The following diagram illustrates the key stages of the pKa determination process using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Amine Stock in D2O with DSS prep_series Create pD Series (add DCl/NaOD) prep_stock->prep_series measure_pd Measure pD (pH* + 0.44) prep_series->measure_pd acquire_nmr Acquire 1H NMR Spectra (Constant Temp) measure_pd->acquire_nmr process_spectra Process Spectra (Reference to DSS) acquire_nmr->process_spectra extract_shifts Extract Chemical Shifts (δ_obs) process_spectra->extract_shifts plot_data Plot δ_obs vs. pD extract_shifts->plot_data fit_curve Fit to Henderson- Hasselbalch Equation plot_data->fit_curve determine_pka Determine pKa (Inflection Point) fit_curve->determine_pka

Caption: Workflow for pKa determination via NMR titration.

The relationship between the measured chemical shift and the pD value is visualized by the sigmoidal curve, where the pKa is found at the midpoint.

Sigmoid_Curve p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 xaxis xaxis_end xaxis->xaxis_end yaxis yaxis_end yaxis->yaxis_end xlabel pD ylabel Observed Chemical Shift (δobs) pka_point inflection_point pka_point->inflection_point pKa inflection_point_y inflection_point->inflection_point_y

Caption: Sigmoidal plot of chemical shift vs. pD.

Comparison with Alternative Methods

While NMR is a powerful tool, it's essential to understand its place among other established techniques. Potentiometric titration and UV-Vis spectrophotometry are the most common alternatives.

Potentiometric Titration

This is the historical gold standard for pKa measurement.[12] The method involves dissolving the analyte in a solution and titrating it with a strong acid or base. The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added.[6][13] The pKa is determined from the inflection point of the resulting titration curve.[14][15]

  • Protocol Summary: A known quantity of the amine is dissolved in water (often with a co-solvent if solubility is low) and titrated with a standardized HCl solution.[16] The pH is recorded after each addition of titrant, and the data is plotted to find the half-equivalence point, where pH = pKa.

  • Advantages: High precision and accuracy when performed correctly. The instrumentation is widely available and relatively inexpensive.[6]

  • Disadvantages: Requires a larger amount of pure sample (milligram quantities) to obtain a clear inflection point.[12] The method is sensitive to impurities that can be titrated. For amines, carbonate contamination from atmospheric CO₂ can interfere with measurements in the basic pH range, requiring the use of carbonate-free solutions.[12]

UV-Vis Spectrophotometry

This technique is applicable when the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.[12] This requires the molecule to possess a chromophore near the site of ionization.[1] A series of solutions at different known pH values are prepared, and their absorbance spectra are recorded. The change in absorbance at a specific wavelength is plotted against pH to generate a sigmoidal curve, from which the pKa is determined.[17][18]

  • Protocol Summary: Prepare a series of buffered solutions of the analyte across a range of pH values. Measure the UV-Vis spectrum for each solution. Plot the absorbance at a wavelength of maximum difference versus pH and fit to the appropriate equation.

  • Advantages: Extremely sensitive, requiring only micromolar concentrations and thus very little sample.[12] It is also amenable to high-throughput screening using 96-well plates.[18]

  • Disadvantages: The absolute requirement of a chromophore adjacent to the ionization site makes it unsuitable for many compounds, including 2,2,4,4-Tetramethylpentan-3-amine, which is an aliphatic amine with no significant UV absorption. The method is also susceptible to interference from any impurities that absorb in the same UV-Vis region.[12]

Comparative Summary and Recommendation

FeatureNMR TitrationPotentiometric TitrationUV-Vis Spectrophotometry
Principle Change in nuclear chemical shiftChange in solution potential (pH)Change in light absorbance
Sample Purity Tolerant to non-ionizing impurities[6]High purity required[12]High purity required (no UV-active impurities)[12]
Sample Amount Moderate (low millimolar)[3]High (milligram quantity)[12]Very Low (micromolar)[12]
Solubility Requires solubility in NMR solventRequires solubility in titration mediumRequires solubility in buffer
Key Requirement pH-sensitive nucleusTitratable functional grouppH-sensitive chromophore
Throughput Moderate; can be automatedLow to moderateHigh (plate-reader compatible)[18]
Applicability to Analyte Excellent: Directly observes the amine's local environment.Good: A viable alternative if a pure sample is available.Not Applicable: Analyte lacks a suitable chromophore.
Authoritative Recommendation

For determining the pKa of 2,2,4,4-Tetramethylpentan-3-amine, NMR titration is the superior method. Its primary advantage is its ability to directly and unambiguously monitor the protonation state of the amine without the need for a chromophore. Furthermore, its tolerance for certain types of impurities provides a more robust analysis of real-world research samples.[3][6]

Potentiometric titration stands as a reliable, high-precision alternative, but only if a sufficient quantity of highly purified sample is available and precautions are taken to avoid carbonate contamination.[12] UV-Vis spectrophotometry is fundamentally unsuitable for this particular analyte due to its molecular structure.

By understanding the underlying principles and practical requirements of each technique, researchers can confidently select the optimal path for characterizing their compounds, ensuring the generation of high-quality, reliable data essential for advancing their scientific goals.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Meloun, M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Pettit, L. D., & Powell, K. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663–675.
  • Pharmaffiliates. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • Akdağ, T. G., & Öztürk, H. İ. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Hayati, E., et al. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • Studylib. (n.d.). NMR Spectroscopy for pKa Determination: Lab Manual.
  • Klan, P., et al. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • Wallace, M., et al. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ACS Publications.
  • Stover, E. D. (2012, September 6). Fitting Imidazole 1H NMR Titration Data to the Henderson–Hasselbalch Equation. Journal of Chemical Education, ACS Publications.
  • Hagan, W. J., Jr., et al. (2012, September 6). Fitting Imidazole 1H NMR Titration Data to the Henderson–Hasselbalch Equation. American Chemical Society.
  • Berkhout, J. H., & Ram, A. H. N. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar.
  • Serafin, K., et al. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
  • Wallace, M., et al. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ACS Publications.
  • Ríos, Á., et al. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP.
  • Weljie, A. M., et al. (2016, September 15). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. PMC.
  • Rossignol, E., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC.

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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